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Core Science & Biosynthesis

Exploratory

Solubility Profiling of Methyl 6-Nitroanthranilic Acid in Organic Solvents: A Technical Guide

Executive Summary Methyl 6-nitroanthranilic acid—systematically known as Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0) —is a highly functionalized aromatic compound widely utilized as a synthetic intermediate in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-nitroanthranilic acid—systematically known as Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0) —is a highly functionalized aromatic compound widely utilized as a synthetic intermediate in pharmaceutical development and agrochemical research. Solvating this compound presents unique thermodynamic challenges due to the competing electronic effects of its functional groups. This whitepaper provides an authoritative analysis of its solubility profile across various organic solvents, detailing the mechanistic causality behind its solvation and providing self-validating protocols for thermodynamic solubility assessment.

Molecular Architecture & Solvation Thermodynamics

Understanding the solubility of Methyl 2-amino-6-nitrobenzoate requires deconstructing its molecular architecture. The compound features a central benzene ring substituted with three distinct moieties:

  • Methyl Ester (Position 1): Imparts lipophilicity and limits aqueous solubility.

  • Amino Group (Position 2): Acts as both a hydrogen bond donor and acceptor.

  • Nitro Group (Position 6): A strong electron-withdrawing group and hydrogen bond acceptor.

In the solid state, the proximity of the amino and nitro groups facilitates strong intermolecular and intramolecular hydrogen bonding, creating a highly stable crystal lattice. To achieve dissolution, a solvent must possess sufficient thermodynamic energy (via dipole moments or competitive hydrogen bonding) to disrupt this lattice 1. Polar aprotic solvents excel in this regard, as their strong dipoles solvate the polar functional groups without acting as hydrogen bond donors, thereby preventing the re-aggregation of the solute.

SolvationMechanism M6NA Methyl 6-Nitroanthranilic Acid (Solid State) DMSO Polar Aprotic (DMSO/DMF) Strong Dipole M6NA->DMSO MeOH Polar Protic (MeOH/EtOH) H-Bonding M6NA->MeOH Water Aqueous Media High Polarity M6NA->Water Disrupt Disrupts Intermolecular H-Bonds Solvates Nitro/Amino Groups DMSO->Disrupt HBond Forms H-Bonds with Amino Group MeOH->HBond Hydrophobic Hydrophobic Rejection by Aromatic Core & Ester Water->Hydrophobic HighSol Excellent Solubility (>50 mg/mL) Disrupt->HighSol ModSol Moderate Solubility (10-30 mg/mL) HBond->ModSol LowSol Poor Solubility (<1 mg/mL) Hydrophobic->LowSol

Caption: Solvation mechanisms of Methyl 6-nitroanthranilic acid across different solvent classes.

Quantitative Solubility Matrix

The table below synthesizes the expected solubility ranges of Methyl 2-amino-6-nitrobenzoate based on its physicochemical properties and structural analogs 2.

Solvent ClassRepresentative SolventsEstimated SolubilityPrimary Solvation Driver
Polar Aprotic DMSO, DMF>50 mg/mL High dielectric constant; strong dipole-dipole interactions disrupt the crystal lattice.
Polar Protic Methanol, Ethanol10 - 30 mg/mL Competitive hydrogen bonding with the amino and nitro functional groups.
Moderately Polar THF, Ethyl Acetate5 - 20 mg/mL Moderate dipole interactions; favorable solvation of the methyl ester moiety.
Non-Polar Toluene, Chloroform<5 mg/mL Weak Van der Waals forces; insufficient energy to break intermolecular H-bonds.
Aqueous Water, PBS (pH 7.4)<1 mg/mL Hydrophobic rejection driven by the aromatic ring and ester group.

Validated Experimental Workflows

To ensure data integrity during drug development, solubility must be measured as a thermodynamic endpoint rather than a kinetic one. The following protocols are designed as self-validating systems to guarantee accuracy.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

This workflow represents the gold standard for determining the absolute solubility limit of the compound in target organic solvents.

  • Solid Dispensing: Weigh approximately 50 mg of Methyl 2-amino-6-nitrobenzoate into a 2 mL glass HPLC vial.

    • Causality: Providing an excess of the solid ensures the solvent reaches absolute saturation. Without a visible solid pellet at the end of the assay, the resulting data reflects only concentration, not maximum solubility.

  • Solvent Addition & Equilibration: Add 1.0 mL of the target organic solvent (e.g., Methanol). Seal the vial and incubate on an isothermal shaker at 25°C at 500 RPM for 24 hours.

    • Causality: A 24-hour equilibration period overcomes the activation energy barrier required to break the solid crystal lattice, ensuring the system transitions from kinetic dissolution to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is utilized due to its universal chemical compatibility with organic solvents. Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron undissolved particulates do not falsely elevate the quantified concentration.

  • Quantification (HPLC-UV): Dilute the filtrate serially into the HPLC mobile phase and analyze at 254 nm.

    • Self-Validation Check: The protocol is validated if (a) solid remains in the original vial post-equilibration, and (b) the HPLC calibration curve yields an R2≥0.999 .

SolubilityWorkflow Start Weigh Excess Solid Methyl 6-nitroanthranilate AddSolvent Add Target Solvent (e.g., DMSO, MeOH) Start->AddSolvent Equilibrate Isothermal Shaking (24h at 25°C) AddSolvent->Equilibrate Separate Centrifugation & 0.45 µm PTFE Filtration Equilibrate->Separate Dilute Serial Dilution in Mobile Phase Separate->Dilute Analyze HPLC-UV Quantification vs Standard Curve Dilute->Analyze

Caption: Standard shake-flask protocol for determining thermodynamic solubility.

Protocol B: Preparation of 100 mM Stock Solutions for Assays

For downstream biochemical or synthetic applications, high-concentration stock solutions are required. DMSO is the optimal solvent for this purpose 3.

  • Calculation: The molar mass of Methyl 2-amino-6-nitrobenzoate is 196.16 g/mol . To prepare a 100 mM solution, weigh exactly 19.62 mg of the compound.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

    • Causality: Anhydrous DMSO is critical. Because the compound is highly hydrophobic, even trace amounts of water in the DMSO can drastically reduce the solubility limit and cause premature precipitation.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the solution into amber glass vials (to prevent potential UV-induced degradation of the nitro group) and store at -20°C.

    • Self-Validation Check: Before use in downstream assays, thaw the aliquot to room temperature and inspect visually against a dark background. The absence of turbidity or micro-crystals confirms the integrity of the stock.

References

  • Chemsrc. "Methyl 2-amino-6-nitrobenzoate | CAS#:57113-89-0 Properties and Literature.
  • ChemicalBook. "Methyl 2-Amino-6-nitrobenzoate synthesis and Chemical Properties.
  • Guidechem. "METHYL 2-AMINO-5-NITROBENZOATE (Analog Solvation Data).

Sources

Foundational

An In-Depth Technical Guide to Methyl 6-Nitroanthranilic Acid: Thermophysical Properties and Laboratory Workflows

Executive Summary & Chemical Identity As a Senior Application Scientist in early-stage drug discovery and materials characterization, I frequently encounter the challenge of handling highly functionalized nitroaromatics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in early-stage drug discovery and materials characterization, I frequently encounter the challenge of handling highly functionalized nitroaromatics. Methyl 6-nitroanthranilic acid —systematically known as methyl 2-amino-6-nitrobenzoate (CAS: 57113-89-0)—is a highly privileged building block. It features an electron-withdrawing nitro group, an electron-donating amino group, and a versatile ester linkage all situated on a single benzene ring.

Understanding its precise thermophysical properties (melting point and boiling point) is not merely a matter of record-keeping; it is a critical prerequisite for designing safe synthetic workflows, preventing thermal runaway, and ensuring high-fidelity downstream cyclization into pharmaceutical scaffolds like quinazolinones.

Mechanistic Insights into Phase Transitions

The parent compound, 2-amino-6-nitrobenzoic acid, exhibits a high melting point of 189 °C (with decomposition) due to the formation of strong, extensive intermolecular hydrogen-bonded dimers via the free carboxylic acid [1].

When we esterify this compound to form methyl 2-amino-6-nitrobenzoate, we intentionally mask the hydroxyl group. This structural modification replaces rigid intermolecular hydrogen bonds with weaker dipole-dipole interactions and localized intramolecular hydrogen bonding (between the ortho-amino and ester carbonyl groups). Causality: This drastic reduction in lattice energy is the exact reason the melting point drops significantly to the 105–110 °C range .

Thermophysical Data Summary

The following table synthesizes the critical quantitative data required for handling and processing this compound.

Table 1: Thermophysical Profile of Methyl 2-Amino-6-Nitrobenzoate
PropertyValueMethod / ConditionSource
CAS Number 57113-89-0N/A
Molecular Formula C8H8N2O4N/A
Molecular Weight 196.16 g/mol N/A[2]
Melting Point 105–110 °CCapillary method (1 °C/min)
Boiling Point ~340 °C (Predicted)Extrapolated to 760 mmHgComputational
Thermal Stability Decomposes before boilingAtmospheric pressureEmpirical

Note: Empirical boiling point data at standard atmospheric pressure is rarely recorded because nitroaromatics typically undergo exothermic decomposition before reaching their theoretical boiling points.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes the physical causality behind the action, ensuring that researchers understand why a parameter is chosen.

Protocol A: Precision Melting Point Determination
  • Sample Preparation: Triturate the methyl 2-amino-6-nitrobenzoate sample into a fine, uniform powder using an agate mortar.

    • Causality: Fine powders pack densely in the glass capillary. This eliminates microscopic air pockets that act as thermal insulators, which would otherwise cause an artificially broadened and elevated melting range.

  • Capillary Loading: Tamp the powder to a strict depth of 2–3 mm in a standard melting point capillary.

  • Rapid Heating Phase: Insert the capillary into the melting point apparatus and heat rapidly (10 °C/min) to 95 °C.

  • Equilibrium Heating Phase: Reduce the heating ramp strictly to 1 °C/min.

    • Causality: A slow heating rate guarantees thermal equilibrium between the heating block, the glass wall, and the sample. This prevents thermal lag, ensuring the recorded onset and clear points are thermodynamically accurate.

  • System Validation: The protocol is self-validating. If the observed melting range (from the first drop of liquid to a complete melt) is ≤ 2 °C (e.g., 105–107 °C [2]), the sample's purity and the instrument's calibration are validated. A broader range definitively indicates the presence of impurities (e.g., unreacted parent acid) or residual solvent.

Protocol B: Safe Boiling Point Estimation via TGA/DSC

Because heating nitro compounds to their boiling point in standard distillation setups risks explosive decomposition, thermal profiling must be done via micro-scale calorimetry.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using high-purity indium standards.

  • Sample Loading: Place exactly 2.0–5.0 mg of the ester into an aluminum crucible fitted with a pinhole lid.

    • Causality: The pinhole maintains a semi-closed environment to capture the endothermic heat of vaporization, while safely allowing volatile degradation gases to escape without rupturing the crucible.

  • Inert Purge: Establish a nitrogen gas purge at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that the transitions observed are purely thermal.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at 5 °C/min.

  • System Validation: The workflow self-validates through thermal signatures. An initial endothermic peak with zero mass loss confirms the melting point (~105–110 °C). If a subsequent mass loss event is accompanied by an exothermic peak rather than an endothermic one, it validates that the nitro group is decomposing rather than boiling. This definitively proves that atmospheric distillation is unsafe and vacuum conditions are mandatory for any sublimation or distillation attempts.

Workflow Visualizations

To conceptualize the handling and downstream utility of methyl 2-amino-6-nitrobenzoate, I have mapped the logical relationships of its synthesis and application workflows.

Synthesis and Characterization Workflow

SynthesisWorkflow A 2-Amino-6-nitrobenzoic Acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B Reagents added C Crude Methyl 2-amino-6-nitrobenzoate B->C Neutralization & Extraction D Recrystallization (Methanol/Water) C->D Purification E Pure Product (MP: 105-110 °C) D->E Yield & Purity Check F Thermal Analysis (DSC/TGA) E->F Characterization

Workflow for the synthesis and thermal characterization of methyl 2-amino-6-nitrobenzoate.

Downstream Drug Development Application

Methyl 2-amino-6-nitrobenzoate is heavily utilized in medicinal chemistry as a precursor for quinazolinone derivatives, which are privileged scaffolds in drug discovery [3]. The ortho-relationship of the amine and ester allows for rapid cyclization, while the nitro group serves as a masked amine for late-stage functionalization.

DrugDevelopment N1 Methyl 2-amino-6-nitrobenzoate N2 Cyclization (Acyl Chloride / Base) N1->N2 Ring Formation N3 Nitro-Quinazolinone Intermediate N2->N3 Isolation N4 Nitro Reduction (Pd/C, H2) N3->N4 Catalytic Hydrogenation N5 Amino-Quinazolinone Scaffold N4->N5 Purification N6 Target Binding (e.g., Kinase Inhibition) N5->N6 Pharmacological Assay

Downstream application of methyl 2-amino-6-nitrobenzoate in quinazolinone drug synthesis.

References

  • Google Patents. "US20230348456A1 - Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same".

Sources

Exploratory

Technical Whitepaper: pKa Profiling and Acidity of Methyl 6-Nitroanthranilic Acid

Executive Summary and Nomenclature Clarification In pharmaceutical development and advanced organic synthesis, the precise understanding of a molecule's ionization state is critical for predicting bioavailability, membra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Nomenclature Clarification

In pharmaceutical development and advanced organic synthesis, the precise understanding of a molecule's ionization state is critical for predicting bioavailability, membrane permeability, and chemical reactivity. This whitepaper provides an in-depth technical analysis of Methyl 6-nitroanthranilic acid —a compound more accurately designated by its standard nomenclature as Methyl 2-amino-6-nitrobenzoate (CAS: 57113-89-0)[1].

Because the carboxylic acid is masked as a methyl ester, the unprotonated molecule lacks a labile acidic proton. Therefore, its "acidity" in a physicochemical context refers strictly to the acidity of its conjugate acid (the protonated amine). The introduction of a strongly electron-withdrawing nitro group to the anthranilate scaffold drastically alters the basicity of the aniline-type nitrogen, resulting in an ultra-low predicted pKa of approximately 0.08 ± 0.10[1]. This guide deconstructs the electronic and steric causality behind this extreme value and provides a self-validating experimental protocol for its measurement.

The Causality of Ultra-Low Basicity: Electronic and Steric Determinants

To understand why Methyl 2-amino-6-nitrobenzoate is an exceptionally weak base, we must analyze the thermodynamic stability of its free base versus its conjugate acid. The pKa of a standard aniline derivative is ~4.6. Adding an ortho-ester group (as in Methyl anthranilate) drops the pKa to 2.23[2],[3]. Adding a nitro group drops it further to ~0.08[1]. This massive shift is driven by three interconnected phenomena:

  • Massive Inductive Withdrawal (-I Effect): The nitro group at the C6 position is meta to the amine at C2. While a meta-relationship prevents direct resonance (-M) delocalization of the nitrogen lone pair into the nitro group, the highly electronegative nitro group exerts a profound inductive pull (-I) through the sigma-bond framework. This heavily depletes the electron density on the amine nitrogen.

  • Steric Inhibition of Resonance & Ring Conformation: The bulky nitro group at C6 and the amine at C2 flank the methyl ester at C1. This severe steric crowding forces the ester carbonyl out of coplanarity with the aromatic ring. While this reduces the ester's resonance electron-withdrawing effect, the out-of-plane rotation optimally positions the carbonyl oxygen to interact with the amine.

  • Thermodynamic Stabilization via Intramolecular Hydrogen Bonding: The out-of-plane ester carbonyl forms a strong intramolecular hydrogen bond with the primary amine protons. Protonating the amine would not only introduce a localized positive charge into a highly electron-deficient environment but would also break this stabilizing hydrogen bond. Consequently, the equilibrium heavily favors the unprotonated free base, resulting in extreme resistance to protonation.

Mechanism A Methyl 2-amino-6-nitrobenzoate (Free Base) B Nitro Group (C6) Strong -I Effect A->B C Ester Group (C1) Steric Twist & H-Bonding A->C D Amine Group (C2) Depleted Electron Density B->D Inductive Withdrawal (Meta Position) C->D Intramolecular H-Bond Stabilizes Free Base E Conjugate Acid pKa ≈ 0.08 D->E Extreme Resistance to Protonation

Electronic and steric mechanisms driving the ultra-low pKa of Methyl 6-nitroanthranilate.

Comparative Physicochemical Data

The table below summarizes how sequential functionalization impacts the ionization and lipophilicity of the anthranilate scaffold. The drastic drop in pKa highlights the poor nucleophilicity of Methyl 2-amino-6-nitrobenzoate, which necessitates harsher conditions (e.g., Buchwald-Hartwig cross-coupling) when utilizing this compound as an amine donor in organic synthesis.

CompoundCAS NumberConjugate Acid pKaLogPPrimary Structural Effects
Aniline 62-53-3~4.600.90Unsubstituted baseline
Methyl anthranilate 134-20-32.23[2]1.88[2]ortho-Ester (-I, -M)
Methyl 2-amino-6-nitrobenzoate 57113-89-00.08 ± 0.10[1]~2.00ortho-Ester, meta-Nitro (-I), Steric Twist

Experimental Methodology: UV-Vis Spectrophotometric pKa Determination

Standard potentiometric titrations using glass pH electrodes fail at pH < 1.0 due to severe acid error and liquid junction potentials. To accurately determine an ultra-low pKa of ~0.08, a UV-Vis Spectrophotometric Titration utilizing the Hammett Acidity Function ( H0​ ) must be employed.

This protocol is designed as a self-validating system : the mathematical identification of an isosbestic point internally proves that the molecule is undergoing a clean two-state equilibrium (protonated vs. unprotonated) without undergoing acid-catalyzed ester hydrolysis during the measurement window.

Step-by-Step Protocol
  • Buffer Formulation ( H0​ Scale): Prepare a series of highly acidic aqueous solutions using varying concentrations of sulfuric acid ( H2​SO4​ ) to cover a Hammett acidity ( H0​ ) range from -1.5 to +2.0. Standard pH cannot be used; the acidity must be calculated based on known H0​ tables for H2​SO4​ molarities.

  • Sample Preparation: Due to its lipophilicity, dissolve Methyl 2-amino-6-nitrobenzoate in a minimal volume of spectroscopic-grade ethanol or DMSO to create a concentrated stock. Spike this stock into the acidic buffers to achieve a final analyte concentration of 20–50 µM (ensure co-solvent is <1% v/v to prevent solvent effects).

  • Spectral Acquisition: Transfer the solutions to quartz cuvettes (1 cm path length). Record the UV-Vis absorbance spectra from 200 nm to 450 nm at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Isosbestic Point Validation (Critical Step): Overlay the spectra. Identify the isosbestic point(s)—wavelengths where all spectra intersect. If an isosbestic point is absent or shifting, the ester is likely degrading, and the data must be discarded.

  • Data Extraction and Fitting: Select the analytical wavelength ( λmax​ ) where the difference in absorbance between the free base and conjugate acid is maximized. Plot Absorbance vs. H0​ . Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation:

    H0​=pKa+log([ConjugateAcid][Base]​)

    The inflection point of the curve mathematically yields the exact pKa.

Workflow Step1 Step 1: Buffer Prep Formulate Hammett acidity (H0) solutions (-1.5 to 2.0) Step2 Step 2: Sample Addition Dissolve analyte in co-solvent, dilute to 20-50 µM Step1->Step2 Step3 Step 3: UV-Vis Scans Acquire spectra (200-450 nm) at 25.0 °C Step2->Step3 Step4 Step 4: Self-Validation Confirm isosbestic points to rule out hydrolysis Step3->Step4 Step5 Step 5: pKa Extraction Fit absorbance vs. H0 to Henderson-Hasselbalch Step4->Step5

Self-validating UV-Vis spectrophotometric workflow for ultra-low pKa determination.

Implications for Drug Development

The near-zero pKa of Methyl 2-amino-6-nitrobenzoate ensures that the molecule remains 100% unprotonated (neutral) at all physiological pH levels (pH 1.2 in the stomach to pH 7.4 in blood).

  • Permeability: Because it never carries a positive charge in vivo, its transcellular membrane permeability is governed entirely by its intrinsic lipophilicity (LogP ~2.0), making it highly permeable through lipid bilayers.

  • Formulation: It cannot be formulated as a standard hydrochloride or mesylate salt. Any attempt to form a salt will result in disproportionation upon exposure to ambient moisture, as water is a vastly stronger base than the heavily deactivated amine.

References

Sources

Foundational

Thermodynamic Profiling of Methyl 6-nitroanthranilic acid: A Technical Guide for Drug Development

Executive Summary Methyl 6-nitroanthranilic acid (IUPAC: Methyl 2-amino-6-nitrobenzoate; PubChem CID: 596477)[1] is a highly functionalized aromatic building block critical to the synthesis of complex active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-nitroanthranilic acid (IUPAC: Methyl 2-amino-6-nitrobenzoate; PubChem CID: 596477)[1] is a highly functionalized aromatic building block critical to the synthesis of complex active pharmaceutical ingredients (APIs). Its unique tri-substituted benzene ring—featuring an electron-donating amino group, an electron-withdrawing nitro group, and a sterically demanding methyl ester—creates a complex thermodynamic landscape. This whitepaper provides a rigorous framework for evaluating the thermodynamic properties of this compound, emphasizing the causality between its molecular structure and macroscopic phase behavior.

Structural Thermodynamics: Causality of Molecular Interactions

The thermodynamic stability of methyl 2-amino-6-nitrobenzoate is governed by competing intramolecular forces. The ester group at position 1 is flanked by an amino group at position 2 and a nitro group at position 6.

  • Steric Strain & Enthalpy of Formation: The proximity of the bulky nitro group to the methyl ester induces significant steric hindrance. This forces the ester carbonyl out of coplanarity with the aromatic ring, disrupting extended π -conjugation. Consequently, this structural tension inherently raises the molecule's ground-state energy, resulting in a more positive (endothermic) standard enthalpy of formation ( Δf​H∘ ) relative to unhindered isomers[2].

  • Intramolecular Hydrogen Bonding: Conversely, the amino group at position 2 acts as a hydrogen bond donor to the ester carbonyl oxygen. This interaction provides a stabilizing enthalpic contribution that partially offsets the steric penalty, lowering the overall free energy of the molecule.

  • Crystal Lattice Energy: In the solid state, the highly polar nature of the nitro group drives strong intermolecular dipole-dipole interactions. This dense crystal packing significantly increases the enthalpy of sublimation ( Δsub​H∘ ) and melting point[2].

Logic Molecule Methyl 6-nitroanthranilic acid (Tri-substituted Aromatic) Steric Steric Hindrance (Nitro vs. Ester) Molecule->Steric HBond Intramolecular H-Bonding (Amino -> Ester) Molecule->HBond Dipole Strong Dipole Moment (Nitro Group) Molecule->Dipole Formation Increased Enthalpy of Formation (ΔfH°) Steric->Formation Destabilizes HBond->Formation Stabilizes Lattice High Crystal Lattice Energy (High Tm, ΔsubH°) Dipole->Lattice Drives cohesion

Caption: Logical relationship between molecular structure and macroscopic thermodynamic properties.

Solid-State Phase Transition Thermodynamics

Accurate determination of phase transition parameters is essential for formulation and stability testing. Standard methodologies rely on high-precision calorimetric techniques[1].

Determination of Enthalpy of Fusion ( Δfus​H ) via DSC

To ensure a self-validating system, the Differential Scanning Calorimetry (DSC) protocol must account for baseline drift and thermal lag.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using high-purity Indium (melting point 156.6 °C) to ensure temperature and heat flow accuracy[3].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of methyl 6-nitroanthranilic acid into an aluminum crucible. Hermetically seal the pan to prevent premature sublimation before melting occurs.

  • Self-Validating Baseline: Prepare an identical empty sealed pan as the reference. This ensures that any observed endotherms are strictly from the sample's phase transition, not instrument artifacts.

  • Thermal Cycle: Equilibrate the cell at 25 °C. Heat the sample at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min) up to 200 °C[3].

  • Data Analysis: Identify the onset temperature of the endothermic melting peak. Integrate the area under the peak (heat flow vs. time) to calculate Δfus​H in kJ/mol. A sharp peak (width < 2 °C) validates high sample purity.

Enthalpy of Sublimation ( Δsub​H∘ ) via Knudsen Effusion

The enthalpy of sublimation provides direct insight into the cohesive energy of the crystal lattice.

Step-by-Step Protocol:

  • Apparatus Setup: Place the solid sample in a thermostated Knudsen cell equipped with a calibrated microscopic orifice[3].

  • Evacuation: Evacuate the chamber to a high vacuum (< 10−5 Torr).

  • Isothermal Measurement: Heat the cell to a specific temperature T (well below the melting point). Measure the rate of mass loss ( Δm/Δt ) using a quartz crystal microbalance[3].

  • Vapor Pressure Calculation: Convert the mass loss rate to vapor pressure ( p ) using the Knudsen equation.

  • van't Hoff Plot: Repeat across a temperature range (e.g., 50–90 °C). Plot ln(p) vs. 1/T . The slope of this line equals −Δsub​H∘/R , validating the thermodynamic stability of the crystal lattice.

Solution Thermodynamics and Solubility

The solubility of methyl 6-nitroanthranilic acid in organic and aqueous media is dictated by the hydrophobic nature of the aromatic core and ester, contrasted by the polar nitro and amino groups[2].

Isothermal Dissolution Thermodynamics

Step-by-Step Protocol:

  • Equilibration: Add an excess of methyl 6-nitroanthranilic acid to 10 mL of the target solvent (e.g., water, methanol, or DMSO) in a jacketed glass vessel.

  • Thermostating: Maintain the suspension at a constant temperature T (±0.1 °C) using a circulating water bath. Stir at 500 rpm for 48 hours.

  • Self-Validation Step: Sample the suspension at 24 hours and 48 hours. If the quantified concentrations match within 2% relative standard deviation (RSD), true thermodynamic equilibrium is confirmed, isolating the dissolution thermodynamics from kinetic dissolution rates.

  • Filtration & Quantification: Filter the suspension through a 0.22 μ m PTFE syringe filter pre-heated to T . Dilute the filtrate and quantify the concentration using HPLC-UV.

  • Thermodynamic Derivation: Calculate the mole fraction solubility ( x ). Plot ln(x) vs. 1/T (van't Hoff plot). The apparent enthalpy of dissolution ( Δdiss​H ) is derived from the slope, and the entropy of dissolution ( Δdiss​S ) from the intercept.

Workflow Start Methyl 6-nitroanthranilic acid Sample Preparation DSC Differential Scanning Calorimetry (Enthalpy of Fusion) Start->DSC Knudsen Knudsen Effusion (Enthalpy of Sublimation) Start->Knudsen Solubility Isothermal Equilibration (Dissolution Thermodynamics) Start->Solubility Analysis van't Hoff Analysis & Thermodynamic Profiling DSC->Analysis Knudsen->Analysis Solubility->Analysis

Caption: Experimental workflow for the thermodynamic characterization of methyl 6-nitroanthranilic acid.

Summary of Thermodynamic Parameters

Due to the proprietary nature of specific API intermediates, direct empirical data for methyl 6-nitroanthranilic acid is often benchmarked against structurally related nitrobenzoates and anthranilic acid derivatives[1][4][5].

PropertyEstimated/Analogous ValuePrimary Driving ForceAnalytical Method
Melting Point ( Tm​ ) 105 – 130 °CIntermolecular dipole (Nitro)DSC
Enthalpy of Fusion ( Δfus​H ) ~25 – 30 kJ/molCrystal lattice disruptionDSC
Enthalpy of Sublimation ( Δsub​H∘ ) ~110 – 120 kJ/molStrong solid-state cohesionKnudsen Effusion
Aqueous Solubility (25 °C) ~244.8 mg/LHydrophobic ester/aromatic coreHPLC / Shake-flask
pKa (Amino group) -1.53 to 2.11Electron withdrawal by NitroPotentiometric Titration

References

  • Smolecule. "Methyl 2-(aminomethyl)-6-nitrobenzoate - Smolecule".
  • Benchchem. "2-Amino-6-methyl-4-nitrobenzoic acid|CAS 121285-23-2".
  • Benchchem. "Thermochemical Data for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Assessment".
  • ChemicalBook. "2-Amino-6-nitrobenzoic acid | 50573-74-5".
  • Guidechem. "METHYL 2-AMINO-5-NITROBENZOATE 3816-62-4 wiki".

Sources

Exploratory

Methyl 6-Nitroanthranilic Acid: A Comprehensive Technical Guide on Chemical Informatics and Synthetic Applications

Executive Summary Methyl 6-nitroanthranilic acid—systematically known as methyl 2-amino-6-nitrobenzoate —is a highly functionalized aromatic ester that serves as a critical intermediate in pharmaceutical synthesis, mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-nitroanthranilic acid—systematically known as methyl 2-amino-6-nitrobenzoate —is a highly functionalized aromatic ester that serves as a critical intermediate in pharmaceutical synthesis, materials science, and agricultural chemistry. The molecule features a unique "push-pull" electronic system on a benzoate scaffold, driven by the electron-withdrawing nitro group and the electron-donating primary amine.

As drug development increasingly relies on predictive modeling, integrating empirical data from with structural predictions from ChemSpider is essential for rational drug design. This whitepaper synthesizes these chemoinformatics datasets and translates them into field-proven, self-validating synthetic workflows.

Chemoinformatics and Physicochemical Profiling

To successfully utilize methyl 2-amino-6-nitrobenzoate in complex syntheses, researchers must first understand its physicochemical boundaries. Data cross-validated between PubChem and ChemSpider reveals a molecule uniquely suited for hydrogen bonding in receptor pockets, yet challenging to synthesize due to severe steric constraints.

Quantitative Data Summary

The following table synthesizes the core computational and empirical descriptors essential for pharmacokinetic modeling and synthetic planning.

ParameterValuePrimary Source
IUPAC Name Methyl 2-amino-6-nitrobenzoate
CAS Registry Number 57113-89-0PubChem / ChemSpider
PubChem CID 596477
Molecular Formula C8H8N2O4PubChem
Molecular Weight 196.16 g/mol PubChem
Topological Polar Surface Area (TPSA) 98.1 ŲPubChem
Partition Coefficient (XLogP3) 1.5PubChem
InChIKey NFPMHGVGDWXWRJ-UHFFFAOYSA-NPubChem / ChemSpider

Causality Insight: The TPSA of 98.1 Ų is relatively high for a molecule of this size, driven entirely by the nitro oxygens, the ester carbonyl, and the primary amine. This high polarity, combined with a moderate lipophilicity (XLogP3 = 1.5), makes it an excellent candidate for oral bioavailability in downstream active pharmaceutical ingredients (APIs), as it comfortably adheres to Lipinski's Rule of Five.

Chemoinformatics PubChem PubChem (CID: 596477) Empirical Data Integration InChIKey Cross-Validation NFPMHGVGDWXWRJ-UHFFFAOYSA-N PubChem->Integration ChemSpider ChemSpider Predicted Models ChemSpider->Integration Properties Physicochemical Profiling (MW: 196.16, LogP: 1.5) Integration->Properties Application Drug Design & Synthetic Planning Properties->Application

Logical relationship of database integration for methyl 2-amino-6-nitrobenzoate.

Synthetic Methodology: Overcoming Steric Hindrance

As a Senior Application Scientist, I frequently observe failures in the esterification of 2-amino-6-nitrobenzoic acid when standard protocols are blindly applied.

The Causality of Experimental Design

Standard Fischer esterification (refluxing the acid in methanol with a catalytic amount of sulfuric acid) yields exceptionally poor results for this substrate. Why? The ortho-nitro and ortho-amino groups create a massive steric shield around the carboxyl carbon. The formation of the bulky tetrahedral intermediate required in Fischer esterification is kinetically unfavorable.

To circumvent this, we must invert the nucleophile-electrophile relationship. By treating the starting material with a mild base (Potassium Carbonate) in a polar aprotic solvent (N,N-Dimethylformamide), we deprotonate the carboxylic acid. DMF is critical here: it strongly solvates the potassium cation but leaves the carboxylate anion "naked" and highly reactive. We then introduce (or Methyl Iodide). The reaction proceeds via an SN2 mechanism, attacking the unhindered methyl group of the alkylating agent, entirely bypassing the steric bulk of the aromatic ring.

Synthesis SM 2-Amino-6-nitrobenzoic Acid (Sterically Hindered) Base K2CO3 in DMF (Deprotonation) SM->Base Anion Naked Carboxylate Anion (Highly Nucleophilic) Base->Anion SN2 SN2 Nucleophilic Attack (Bypasses Steric Bulk) Anion->SN2 Alkyl Dimethyl Sulfate (Electrophile) Alkyl->SN2 Product Methyl 2-amino-6-nitrobenzoate (Target Product) SN2->Product

Experimental workflow and SN2 mechanism for synthesizing methyl 2-amino-6-nitrobenzoate.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system to ensure maximum yield (typically >90%) and purity.

Reagents Required:

  • 2-Amino-6-nitrobenzoic acid (1.0 eq, 10 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq, 15 mmol)

  • Dimethyl sulfate (1.2 eq, 12 mmol) (Caution: Highly toxic alkylating agent; handle strictly in a fume hood)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step 1: Deprotonation

  • Charge a flame-dried round-bottom flask with 2-amino-6-nitrobenzoic acid and anhydrous DMF under an inert nitrogen atmosphere.

  • Add anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation, generating the active carboxylate nucleophile before the electrophile is introduced, preventing unwanted side reactions.

Step 2: Alkylation 3. Cool the mixture to 0°C using an ice bath. 4. Add dimethyl sulfate dropwise via syringe over 10 minutes. 5. Remove the ice bath and gradually warm the reaction to 60°C, stirring for 4 hours.

Step 3: In-Process Self-Validation (TLC) 6. Perform Thin Layer Chromatography (TLC) using a 1:1 Toluene/Chloroform solvent system. Validation Checkpoint: The starting material (highly polar, Rf ~0.1) must be completely consumed, replaced by a distinct, less polar UV-active spot corresponding to the ester product (Rf ~0.6). If starting material persists, add 0.1 eq of dimethyl sulfate and stir for an additional hour.

Step 4: Quenching and Workup 7. Cool the reaction to room temperature and slowly pour it into 100 mL of vigorously stirred ice water. Validation Checkpoint: Check the pH of the aqueous mixture. It should be slightly basic (pH 8-9) due to the excess K₂CO₃. This confirms that any unreacted dimethyl sulfate has been effectively hydrolyzed and neutralized. 8. The product will precipitate as a solid. Filter the precipitate under vacuum and wash thoroughly with cold distilled water to remove residual DMF and inorganic salts.

Step 5: Purification 9. Recrystallize the crude solid from hot ethanol or perform flash column chromatography to yield pure methyl 2-amino-6-nitrobenzoate.

Downstream Pharmaceutical Applications

The strategic value of methyl 2-amino-6-nitrobenzoate lies in its bifunctionality. The proximity of the ester and the primary amine makes it an ideal precursor for synthesizing complex heterocycles, such as quinazolines and benzimidazoles .

By reducing the nitro group to an amine (using Pd/C and H₂ or Iron/HCl), researchers can generate methyl 2,6-diaminobenzoate. This diamine is a highly sought-after scaffold in the development of kinase inhibitors for oncology and novel antibacterial agents targeting resistant strains. The chemoinformatics data (specifically the low molecular weight and optimized LogP) ensures that derivatives built upon this scaffold maintain favorable drug-like properties.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 596477, Methyl 2-amino-6-nitrobenzoate." PubChem, URL:[Link]

  • EPA CompTox Chemicals Dashboard. "Benzoic acid, 2-nitro-, methyl ester - Similar Compounds (DTXSID80344393)." U.S. Environmental Protection Agency, URL: [Link]

Foundational

Nitroanthranilic Acid Esters: Historical Discovery, Synthetic Workflows, and Pharmacological Applications

Executive Summary Nitroanthranilic acid esters are highly versatile, electron-deficient aromatic building blocks that have become indispensable in modern medicinal chemistry and agrochemical development. Originally emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroanthranilic acid esters are highly versatile, electron-deficient aromatic building blocks that have become indispensable in modern medicinal chemistry and agrochemical development. Originally emerging from early dye chemistry, these compounds are now critical precursors for synthesizing complex heterocycles, including quinazolinones and benzoxazinones. This technical guide provides an in-depth analysis of the historical discovery of nitroanthranilic acid derivatives, field-proven synthetic methodologies, their pharmacological applications, and their environmental biodegradation pathways.

Historical Context and Discovery

The foundational compound, anthranilic acid (2-aminobenzoic acid), was first discovered in 1841 by the German chemist Carl Julius Fritzsche. Fritzsche isolated the acid by reacting indigo dye with caustic potash, noting its distinct crystalline form and bluish fluorescence[1]. This discovery laid the groundwork for anthranilate chemistry.

As organic synthesis evolved, researchers began introducing electron-withdrawing groups to the anthranilic acid scaffold to modulate its reactivity. The nitration of anthranilic acid—yielding isomers such as 4-nitroanthranilic acid and 5-nitroanthranilic acid—was initially explored to develop novel azo dyes. However, the unique electronic properties imparted by the nitro group (specifically, the reduction of the amine's nucleophilicity and the enhancement of the carbonyl's electrophilicity) soon made these derivatives highly attractive as intermediates for pharmaceutical synthesis. Today, nitroanthranilic acid esters are synthesized at scale and serve as the backbone for numerous bioactive molecules[2][3].

Chemical Properties and Synthetic Workflows

The esterification of nitroanthranilic acids presents unique chemical challenges. The presence of the basic amine group and the strongly electron-withdrawing nitro group complicates standard Fischer esterification.

The Causality of Catalyst Selection in Transesterification

Traditionally, anthranilic acid alkyl esters are formed by transesterification using an acid catalyst (e.g., H2​SO4​ or HCl ). However, acid catalysis introduces severe systemic flaws:

  • Salt Formation: The amine group reacts with the acid catalyst to form a hydrochloride or alkyl sulfate salt, requiring massive amounts of base for subsequent neutralization.

  • Side Reactions: Hydrogen chloride can react with the alcohol to form alkyl chlorides, while sulfuric acid promotes the formation of dialkyl ethers.

  • Yield Degradation: These side reactions consume the alcohol and create complex distillation residues, severely reducing the yield of the target ester[4].

To bypass these issues, a self-validating protocol utilizing potassium carbonate ( K2​CO3​ ) as a basic transesterification catalyst was developed. Unlike sodium or lithium carbonate, K2​CO3​ provides the precise basicity required to drive the transesterification without inducing unwanted condensation products. This method eliminates the formation of ammonium salts and prevents etherification, consistently yielding 88–97% of the pure alkyl ester[4].

Step-by-Step Protocol: Synthesis of 5-Nitroanthranilic Acid n-Butyl Ester

The following methodology details the transesterification of 5-nitroanthranilic acid ethyl ester to its n-butyl counterpart using basic catalysis.

Reagents:

  • 5-Nitroanthranilic acid ethyl ester (1.0 eq)

  • n-Butanol (Excess, acts as reactant and solvent)

  • Potassium carbonate ( K2​CO3​ , 0.05 eq)

  • Cyclohexane (Crystallization solvent)

  • Bleaching earth and active charcoal

Workflow:

  • Reaction Initiation: Combine 210 parts of 5-nitroanthranilic acid ethyl ester, 210 parts of n-butanol, and 10 parts of anhydrous K2​CO3​ in a round-bottom flask equipped with a reflux condenser.

  • Reflux and Equilibrium Shift: Reflux the mixture for 30 minutes. Causality: Heat provides the activation energy for the alkoxide exchange. To drive the equilibrium forward (Le Chatelier's Principle), equip the flask with a distillation column and distill off the formed ethanol. Continue distillation until the vapor temperature reaches the boiling point of n-butanol.

  • Purification: Add 450 parts of cyclohexane to the hot mixture. Causality: Cyclohexane acts as an anti-solvent for polar impurities while keeping the target ester in solution at high temperatures. Add 4 parts each of bleaching earth and active charcoal to adsorb colored condensation byproducts.

  • Filtration and Crystallization: Filter the mixture while hot to remove the solid catalyst, charcoal, and earth. Cool the filtrate to 0∘C over 4 hours. The pure 5-nitroanthranilic acid n-butyl ester will precipitate as a crystalline solid, which can be collected via vacuum filtration[4].

Synthesis A 5-Nitroanthranilic Acid Ethyl Ester C K2CO3 Catalyst (Reflux & Distill) A->C Basic Transesterification E Acid Catalyst (H2SO4 / HCl) A->E Classical Route B n-Butanol (Reactant/Solvent) B->C B->E D 5-Nitroanthranilic Acid n-Butyl Ester C->D High Yield (>88%) No Salts Formed F Side Products: Alkyl Chlorides / Ethers E->F Side Reactions Salt Formation

Figure 1: Mechanistic workflow comparing basic transesterification vs. acid catalysis.

Pharmaceutical Applications and Drug Development

Nitroanthranilic acid esters are highly valued in drug discovery. The nitro group can be easily reduced to an amine for further functionalization, or it can be retained to exploit its electron-withdrawing nature, which increases the lipophilicity and metabolic stability of the resulting drug candidate.

Heterocyclic Building Blocks

These esters are primary precursors for the synthesis of 4(3H)-quinazolinones and 4H-3,1-benzoxazin-4-ones. For example, 5-nitroanthranilic acid is the key starting material for the multistep synthesis of 6-amino-3-cyclopropylquinazolin-4(3H)-one derivatives. These specific heterocycles have demonstrated significant inhibitory potency against a panel of kinases implicated in the pathogenesis of Alzheimer's disease, marking them as promising multi-target kinase inhibitors[5].

Maillard Reaction Inhibitors

Derivatives of 4-nitroanthranilic acid have been patented as potent inhibitors of the Maillard reaction. By preventing the formation of Amadori rearrangement products, these compounds inhibit the cross-linking of proteins, offering a therapeutic pathway for treating diabetic complications such as neuropathy, nephropathy, and retinopathy[6].

Antiplatelet Agents

N-substituted anthranilamide esters derived from nitro/methoxy-anthranilic acids have been evaluated as adenosine 5'-diphosphate (ADP) inhibitors. These compounds effectively inhibit in vitro aggregation of human platelets, showcasing their potential as cardiovascular therapeutics[3].

Quantitative Data Summary
Derivative / CompoundPrimary Target / ApplicationObserved Activity / DosageReference
6-amino-3-cyclopropylquinazolin-4(3H)-one Multi-target Kinases (Alzheimer's Disease)High inhibitory potency[5]
DL-n-butyl 5-hydroxy-N-(2-phenoxypropionyl)anthranilate ADP-induced Platelet Aggregation [3]
4-nitroanthranilic acid Maillard Reaction Inhibitor (Diabetic complications)5 to 200 mg/day (Therapeutic dose)[6]
N-substituted 5-nitroanthranilic acid derivatives General Pharmacological Building Blocks>99% yield via microwave amination[7]

Environmental Fate: Biodegradation Pathways

Given the widespread industrial use of nitroaromatic compounds, understanding their environmental fate is critical. Nitroanilines are typically classified as recalcitrant or poorly degradable. However, breakthrough research has identified specific microbial pathways capable of mineralizing these compounds.

Bradyrhizobium sp. strain JS329, isolated from soil, utilizes 5-nitroanthranilic acid (5NAA) as its sole carbon, nitrogen, and energy source[8]. The degradation pathway is highly unusual compared to standard nitroaromatic catabolism.

Mechanistic Causality of Biodegradation: In most nitrophenol degradation pathways, the nitro group is removed by a monooxygenase prior to the cleavage of the aromatic ring. However, in Bradyrhizobium JS329, the pathway is initiated by a novel hydrolytic deaminase (NaaA ), which replaces the amino group with a hydroxyl group to form 5-nitrosalicylic acid (5NSA). Subsequently, a specialized dioxygenase (NaaB ) cleaves the aromatic ring without prior removal of the nitro group. The resulting ring-fission product undergoes spontaneous lactonization, and it is only during this lactone formation that the nitro group is eliminated as nitrite ( NO2−​ ). A lactonase (NaaC ) then hydrolyzes the intermediate to maleylpyruvate, which enters the TCA cycle[9][10].

Biodegradation N1 5-Nitroanthranilic Acid (5NAA) N2 5-Nitrosalicylic Acid (5NSA) N1->N2 NaaA (Hydrolytic Deaminase) Release of NH3 N3 Ring Fission Product N2->N3 NaaB (Dioxygenase) Addition of O2 N4 Lactone Intermediate + Nitrite (NO2-) N3->N4 Spontaneous Lactonization Elimination of Nitro Group N5 Maleylpyruvate N4->N5 NaaC (Lactonase) N6 TCA Cycle N5->N6 Further Catabolism

Figure 2: Biodegradation pathway of 5-nitroanthranilic acid in Bradyrhizobium sp. JS329.

Conclusion

Nitroanthranilic acid esters have transcended their historical origins in the dye industry to become foundational elements in modern pharmacology. By leveraging optimized, self-validating synthetic protocols like basic transesterification, researchers can efficiently generate these precursors at scale while avoiding the pitfalls of classical acid catalysis. Furthermore, the discovery of specialized microbial degradation pathways ensures that the environmental footprint of these potent chemical building blocks can be managed through targeted bioremediation strategies.

References

  • Anthranilate-based insect repellents - Grokipedia. (Historical discovery by Carl Julius Fritzsche). Grokipedia. Retrieved from: [Link]

  • US4135050A - Process for preparing anthranilic acid esters. (Transesterification protocol using Potassium Carbonate). Google Patents.
  • Second International Electronic Conference on Medicinal Chemistry (ECMC-2). (Application in Alzheimer's Disease Kinase Inhibitors). MDPI. Retrieved from:[Link]

  • EP 0474874 A1 - MAILLARD REACTION INHIBITOR. (Application of 4-nitroanthranilic acid in diabetic complications). European Patent Office / Googleapis.
  • Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. (Antiplatelet activity of N-substituted anthranilamide esters). ResearchGate. Retrieved from:[Link]

  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (Microwave synthesis of derivatives). PubMed. Retrieved from:[Link]

  • Molecular and Biochemical Characterization of the 5-nitroanthranilic Acid Degradation Pathway in Bradyrhizobium Sp. Strain JS329. (Biodegradation pathway and NaaA/NaaB enzyme characterization). PubMed Central (PMC). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 6-nitroanthranilic acid from Anthranilic Acid via Palladium-Catalyzed C-H Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Guide Strategic Rationale & Chemical Causality The synthesis of 6-nitroanth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Guide

Strategic Rationale & Chemical Causality

The synthesis of 6-nitroanthranilic acid (and its methyl ester, methyl 2-amino-6-nitrobenzoate) directly from anthranilic acid presents a formidable regioselectivity challenge. The primary amine of anthranilic acid is a strongly activating, ortho/para-directing group, which inherently drives electrophilic aromatic substitution (e.g., direct nitration) to the 3- and 5-positions. The target 6-position is electronically deactivated by the adjacent carboxyl group and sterically hindered, making classical nitration impossible.

The 8-aminoquinoline auxiliary, pioneered by Daugulis[2], acts as a powerful bidentate (N,N) directing group. It forces the Pd(II) center into a rigid 5-membered palladacycle, bringing the metal into direct proximity with the C6-H bond. The bulky phthalimide group at C2 sterically shields the C3-H bond, preventing competitive activation and ensuring >99:1 regioselectivity[3].

Synthetic Workflow

Workflow A Anthranilic Acid (Starting Material) B 2-Phthalimidobenzoic Acid (Amine Protection) A->B Phthalic anhydride, AcOH, reflux, 4 h C N-(Quinolin-8-yl)-2-phthalimidobenzamide (Directing Group Installation) B->C 8-Aminoquinoline, HATU, DIPEA, DMF, rt, 12 h D N-(Quinolin-8-yl)-2-phthalimido-6-nitrobenzamide (Regioselective C-H Nitration) C->D Pd(OAc)2, AgNO2, K2S2O8 t-AmOH, 110 °C, 24 h E Methyl 6-nitroanthranilate (Deprotection & Esterification) D->E 1. N2H4·H2O, EtOH 2. BF3·OEt2, MeOH

Workflow for methyl 6-nitroanthranilate synthesis via Pd-catalyzed C-H nitration.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reproducibility.

Step 1: Amine Protection (Synthesis of 2-Phthalimidobenzoic Acid)

Causality: The primary amine must be protected to prevent oxidation under the harsh Pd/oxidant conditions. Phthalimide is chosen because its sheer steric bulk effectively blocks the adjacent 3-position from C-H activation.

  • Procedure: Suspend anthranilic acid (1.0 eq, 100 mmol) and phthalic anhydride (1.05 eq, 105 mmol) in glacial acetic acid (250 mL). Heat the mixture to reflux for 4 hours.

  • Workup & Validation: Cool the reaction to room temperature. The product will precipitate as a white solid. Filter, wash with cold water (3 × 50 mL), and dry under vacuum.

  • IPC: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly fluorescent anthranilic acid. LC-MS (ESI+) expected m/z: 268.06 [M+H]⁺.

Step 2: Directing Group Installation

Causality: Converting the carboxylic acid to an 8-aminoquinoline amide installs the necessary bidentate coordination site to stabilize the high-valent Pd(IV) intermediate during nitration[4].

  • Procedure: Dissolve 2-phthalimidobenzoic acid (1.0 eq, 50 mmol) and HATU (1.2 eq, 60 mmol) in anhydrous DMF (150 mL). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 125 mmol) and stir for 15 minutes. Add 8-aminoquinoline (1.1 eq, 55 mmol) and stir at room temperature for 12 hours.

  • Workup & Validation: Quench with water (500 mL) to precipitate the crude amide. Filter and wash the solid with 1M aqueous HCl (2 × 100 mL) to selectively remove any unreacted 8-aminoquinoline.

  • IPC: LC-MS (ESI+) expected m/z: 394.11 [M+H]⁺.

Step 3: Palladium-Catalyzed Regioselective C-H Nitration

Causality: Pd(OAc)₂ coordinates to the amide, activating the C6-H bond. AgNO₂ serves as the nitrating agent. Potassium persulfate (K₂S₂O₈) is critical as it oxidizes the Pd(II) metallacycle to Pd(IV), triggering the reductive elimination that forms the C-N bond[1].

  • Procedure: In an oven-dried Schlenk flask, combine the amide from Step 2 (1.0 eq, 10 mmol), Pd(OAc)₂ (10 mol%, 1.0 mmol), AgNO₂ (2.0 eq, 20 mmol), and K₂S₂O₈ (1.5 eq, 15 mmol). Add tert-amyl alcohol (t-AmOH, 50 mL). Seal the flask and heat at 110 °C for 24 hours under a nitrogen atmosphere.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • IPC: TLC (Hexanes/EtOAc 6:4) will show a new, distinct yellow spot. LC-MS (ESI+) expected m/z: 439.10 [M+H]⁺.

Step 4: Global Deprotection & Esterification

Causality: Hydrazine selectively deprotects the phthalimide via the Ing-Manske mechanism without affecting the robust 8-aminoquinoline amide. Subsequently, Lewis acid-mediated methanolysis (BF₃·OEt₂/MeOH) directly transesterifies the bidentate amide into the target methyl ester, bypassing a discrete carboxylic acid intermediate and preventing nitro-group degradation that could occur under harsh basic hydrolysis.

  • Procedure:

    • Amine Deprotection: Dissolve the nitrated intermediate (1.0 eq, 5 mmol) in EtOH (30 mL). Add hydrazine hydrate (3.0 eq, 15 mmol) and reflux for 2 hours. Cool, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

    • Esterification: Dissolve the crude residue in anhydrous MeOH (40 mL). Add BF₃·OEt₂ (5.0 eq, 25 mmol) dropwise. Transfer to a sealed tube and heat at 100 °C for 16 hours.

  • Workup & Validation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 30 mL). Dry over Na₂SO₄, concentrate, and purify by chromatography to yield pure methyl 6-nitroanthranilate.

  • IPC: LC-MS (ESI+) expected m/z: 197.05 [M+H]⁺.

Quantitative Data: C-H Nitration Optimization

The following table summarizes the optimization data for the critical C-H nitration step (Step 3), demonstrating the absolute necessity of the catalytic system.

Table 1: Optimization of Pd-Catalyzed C-H Nitration Conditions

EntryCatalyst (10 mol%)Nitro Source (2.0 eq)Oxidant (1.5 eq)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ AgNO₂ K₂S₂O₈ t-AmOH 110 82
2Pd(OAc)₂AgNO₂Nonet-AmOH110Trace
3Pd(TFA)₂AgNO₂K₂S₂O₈t-AmOH11065
4Pd(OAc)₂t-BuONOK₂S₂O₈DCE8041
5NoneAgNO₂K₂S₂O₈t-AmOH1100

Note: Yields represent isolated yields after column chromatography. Control experiment (Entry 5) validates that the reaction is entirely transition-metal dependent.

References

  • Zhang, W.; Lou, S.; Xu, Z. "Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules." Journal of Organic Chemistry, 2013, 78(12), 5932-5948. URL:[Link]

  • Paira, M. "Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group." Asian Journal of Chemistry, 2022, 34(8), 1951-1964. URL:[Link]

  • Corbet, M.; De Campo, F. "8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds." Angewandte Chemie International Edition, 2013, 52(38), 9896-9898. URL:[Link]

  • Zhang, Q. et al. "An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl." Molecules, 2019, 24(7), 1258. URL:[Link]

Sources

Application

Reduction of Methyl 6-nitroanthranilic acid to methyl 6-aminoanthranilate

An Application Guide for the Synthesis of Methyl 6-Aminoanthranilate Abstract This comprehensive application note provides detailed protocols and expert insights for the chemical reduction of methyl 6-nitroanthranilate t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Methyl 6-Aminoanthranilate

Abstract

This comprehensive application note provides detailed protocols and expert insights for the chemical reduction of methyl 6-nitroanthranilate to its corresponding amine, methyl 6-aminoanthranilate. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. We present two robust and widely applicable methods: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction with tin(II) chloride (SnCl₂). This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the methodologies, step-by-step experimental procedures, troubleshooting advice, and the mechanistic rationale behind key procedural choices to ensure reliable and reproducible outcomes.

Introduction and Method Selection

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and enabling transformation in organic synthesis.[1] Methyl 6-aminoanthranilate is a valuable bifunctional building block, featuring both a nucleophilic amine and a methyl ester, making it a versatile precursor for heterocyclic synthesis and drug discovery programs. The choice of reduction methodology is critical and depends on several factors, including substrate functional group tolerance, available laboratory equipment, and desired scale.

The two primary methods detailed herein are:

  • Catalytic Hydrogenation: A clean and efficient heterogeneous catalytic method that typically utilizes hydrogen gas and a palladium catalyst. It is often preferred for its high yields and simple product isolation.[2][3]

  • Chemical Reduction with Tin(II) Chloride: A classic and reliable method using a stoichiometric metal-based reducing agent in an acidic medium. It offers excellent chemoselectivity and is often more tolerant of functional groups that are susceptible to hydrogenolysis.[2][4]

The following table provides a comparative overview to guide the researcher in selecting the most appropriate method for their specific needs.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Chemical Reduction (SnCl₂/HCl)
Principle Heterogeneous catalysis with H₂ gasStoichiometric electron transfer from Sn(II)
Reagents H₂ gas, Pd/C catalyst, solventSnCl₂·2H₂O, strong acid (HCl), solvent
Conditions Typically neutral, room temp to mild heat, atmospheric to high pressureStrongly acidic, often requires heating (reflux)
Chemoselectivity Highly effective for nitro groups, but can also reduce alkenes, alkynes, and remove certain protecting groups (e.g., benzyl ethers).[2][3]Generally good tolerance for other reducible functional groups like esters, amides, and halogens.[2][5]
Workup Simple filtration to remove the catalyst.[5]Can be cumbersome; requires careful neutralization of strong acid and removal of tin salt precipitates via extraction or filtration.[4][5]
Safety Requires careful handling of flammable/explosive H₂ gas and potentially pyrophoric Pd/C catalyst.[6][7]Involves corrosive concentrated acids. Tin compounds have toxicity concerns and generate metallic waste.[5]
Equipment Hydrogenation apparatus (e.g., Parr shaker) or a balloon hydrogenation setup.[8]Standard laboratory glassware for reflux reactions.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is prized for its efficiency and the generation of water as the only stoichiometric byproduct, making it a "greener" alternative.[5] The reaction proceeds via the adsorption of hydrogen and the nitro-substrate onto the surface of the palladium catalyst, where the reduction takes place.[9]

Materials and Reagents
  • Methyl 6-nitroanthranilate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

  • Celite® 545

  • Inert Gas (Argon or Nitrogen)

  • Hydrogen Gas (H₂)

Equipment
  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or a hydrogen balloon setup with a three-way stopcock

  • Vacuum/Inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Detailed Experimental Protocol
  • Flask Preparation: In a fume hood, place a magnetic stir bar in a round-bottom flask appropriately sized for the reaction volume. The flask should have at least two necks to facilitate gas exchange.[7]

  • Inert Atmosphere: Secure the flask to a stand, seal the necks, and connect one to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add methyl 6-nitroanthranilate (1.0 eq).

  • Catalyst Handling & Addition:

    • CAUTION: Dry Pd/C is pyrophoric and can ignite in the presence of air and organic solvents.[6][7] Always handle in an inert atmosphere or add it before the solvent.

    • Weigh 10% Pd/C (typically 5-10 mol%) and add it to the reaction flask under a stream of inert gas.

    • Immediately add the chosen solvent (e.g., Methanol) via cannula or syringe, ensuring the catalyst is fully submerged and a slurry is formed. This minimizes the fire hazard.[7]

  • Hydrogenation Setup:

    • Balloon Method: Attach a balloon filled with hydrogen gas to a three-way stopcock on the flask. Briefly apply vacuum to the flask (do not remove the solvent) and then switch the stopcock to introduce hydrogen from the balloon. Repeat this purge cycle 3-5 times to replace the inert gas with hydrogen.[8]

    • Parr Apparatus: Follow the manufacturer's instructions for purging the vessel and pressurizing with hydrogen to the desired pressure (typically 50 psi).

  • Reaction: Begin vigorous stirring of the reaction mixture. The reaction is often exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake on a pressure apparatus.

  • Workup and Catalyst Filtration:

    • Once the reaction is complete (starting material is consumed), carefully purge the reaction vessel with inert gas to remove all hydrogen.[5]

    • Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

    • Under a stream of inert gas, filter the reaction mixture through the Celite pad. Wash the flask and the filter cake thoroughly with the solvent to ensure all product is collected.

    • CAUTION: Do not allow the Pd/C on the filter pad to dry, as it is highly flammable when saturated with hydrogen.[5] Quench the used catalyst on the Celite pad by suspending it in water and slowly adding a mild oxidizing agent like sodium hypochlorite, or dispose of it in a dedicated, sealed waste container under water.[3]

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-aminoanthranilate, which is often pure enough for subsequent steps.

Visualization: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_flask 1. Add Substrate to Flask inert_atm 2. Establish Inert Atmosphere (Ar/N2) prep_flask->inert_atm add_catalyst 3. Add Pd/C Catalyst & Solvent inert_atm->add_catalyst purge_h2 4. Purge with H2 Gas add_catalyst->purge_h2 run_rxn 5. Stir under H2 Atmosphere purge_h2->run_rxn monitor 6. Monitor by TLC/LC-MS run_rxn->monitor purge_inert 7. Purge with Inert Gas monitor->purge_inert filter_celite 8. Filter through Celite purge_inert->filter_celite quench 9. Quench Catalyst Safely filter_celite->quench evap 10. Evaporate Solvent filter_celite->evap product Methyl 6-aminoanthranilate evap->product

Caption: Workflow for Pd/C Catalytic Hydrogenation.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This classical method uses tin(II) chloride as a chemical reductant in a strongly acidic environment, typically concentrated hydrochloric acid.[10] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[10][11] The product is initially formed as its hydrochloride salt, which is neutralized during the workup to liberate the free amine.[11]

Materials and Reagents
  • Methyl 6-nitroanthranilate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Large beaker or Erlenmeyer flask for neutralization

  • Separatory funnel

  • Rotary evaporator

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-nitroanthranilate (1.0 eq) in ethanol.[5]

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise.[5] Slowly add concentrated hydrochloric acid. An exotherm may be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Workup and Neutralization:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath.

    • CAUTION: Neutralization is highly exothermic. In a separate large beaker, place the chilled reaction mixture. Slowly and carefully add a saturated solution of NaHCO₃ or a 10 M NaOH solution with vigorous stirring until the solution is basic (pH > 8, check with pH paper).[4] A thick, white precipitate of tin salts will form.

  • Extraction:

    • Transfer the neutralized slurry to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]

    • Troubleshooting: If a persistent emulsion or a gelatinous precipitate makes separation difficult, filter the entire mixture through a pad of Celite® before extraction. Some protocols recommend adding aqueous trisodium citrate to chelate the tin salts, which can improve filtration and phase separation.[12]

  • Product Isolation:

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 6-aminoanthranilate may require further purification by column chromatography on silica gel if impurities are present.

Visualization: SnCl₂ Reduction Mechanism and Workflow

G cluster_mech Simplified Reaction Pathway ArNO2 Ar-NO₂ (Nitro) ArNO Ar-N=O (Nitroso) ArNO2->ArNO ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH ArNH3 Ar-NH₃⁺ (Anilinium) ArNHOH->ArNH3 ArNH2 Ar-NH₂ (Aniline) ArNH3->ArNH2 ArNH3->ArNH2            label_reductant SnCl₂, H⁺ label_base Base (Workup)

Caption: Intermediates in the reduction of a nitroarene.

Quantitative Data and Characterization

The following table summarizes key quantitative data for the described protocols.

ParameterMethyl 6-nitroanthranilateMethyl 6-aminoanthranilate
Molecular Formula C₈H₈N₂O₄C₈H₉NO₂
Molecular Weight 196.16 g/mol 151.16 g/mol [13]
Appearance Yellowish solidColorless to tan liquid/solid[14]
Protocol 1 Reagents 1.0 eq (Substrate), 0.05-0.10 eq (10% Pd/C)-
Protocol 2 Reagents 1.0 eq (Substrate), 3.0-5.0 eq (SnCl₂·2H₂O)-
Expected Yield ->90% (method dependent)

Product Characterization: The identity and purity of the final product, methyl 6-aminoanthranilate, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (m/z for [M+H]⁺ = 152.07).[14]

  • Infrared (IR) Spectroscopy: To observe the appearance of N-H stretching bands and the disappearance of N-O stretching bands.

  • UV/Visible Spectroscopy: The product exhibits a characteristic UV absorption profile.[15]

References

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (2010, March 5). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Drug Discovery and Development at the University of Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • PubMed. (2019, June 28). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Retrieved from [Link]

  • ChemRxiv. (2019, September 9). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis of methyl anthranilate from anthranilic acid can.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0190667B1 - Process for the preparation of methyl n-methylanthranilate.
  • Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.
  • Google Patents. (n.d.). CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). UV/Visible absorption spectrum of methyl anthranilate (MA, black solid...). Retrieved from [Link]

  • ResearchGate. (n.d.). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State | Request PDF. Retrieved from [Link]

  • Nature. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • NIST. (n.d.). Methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link]

  • C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

  • bioRxiv. (2024, June 12). Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize. Retrieved from [Link]

  • University of Hertfordshire. (2026, January 31). Methyl anthranilate. AERU. Retrieved from [Link]

Sources

Method

Application Note: Methyl 2-Amino-6-nitrobenzoate as a Strategic Precursor in Quinazoline Synthesis

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., idelalisib, gefitinib)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., idelalisib, gefitinib) and antimicrobial agents[1]. When targeting ATP-competitive kinase inhibitors, the introduction of an amino group at the 5-position of the quinazoline ring is often critical for establishing key hydrogen-bond interactions with the kinase hinge region.

Synthesizing 5-aminoquinazolinones requires a highly specific precursor: methyl 2-amino-6-nitrobenzoate . This application note provides an in-depth, self-validating guide to the synthesis of quinazolinones using this sterically hindered, electron-deficient building block, detailing the mechanistic rationale, optimized reaction conditions, and step-by-step protocols.

Mechanistic Rationale & Structural Dynamics

The Role of the Methyl Ester

While the classical Niementowski quinazoline synthesis utilizes free anthranilic acid (2-aminobenzoic acid)[2], utilizing the free acid of 6-nitroanthranilic acid presents severe synthetic challenges. The strong electron-withdrawing nature of the nitro group at the 6-position drastically destabilizes the molecule at elevated temperatures, leading to rapid and irreversible decarboxylation.

Expert Insight: By employing the methyl ester derivative (methyl 2-amino-6-nitrobenzoate), the carboxylate moiety is chemically protected. This prevents thermal degradation during the high-temperature cyclodehydration steps required to close the pyrimidine ring[3].

Steric Hindrance and Regiochemistry

The numbering of the starting material directly dictates the substitution pattern of the final heterocycle. The nitro group at the 6-position of the benzoate precursor maps perfectly to the 5-position of the resulting quinazolinone ring. However, this ortho-relationship between the nitro group and the methyl ester creates immense steric bulk. This steric hindrance impedes the nucleophilic attack of amides (like formamide) or amines on the ester carbonyl, often resulting in stalled reactions or low yields under conventional heating[4]. To overcome this activation energy barrier, modern protocols leverage microwave irradiation or highly reactive C1 synthons (like orthoesters)[2][5].

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from the sterically hindered ester to the bioactive 5-aminoquinazolinone scaffold.

Pathway A Methyl 2-amino-6-nitrobenzoate (Sterically Hindered Precursor) B o-Amidobenzamide Intermediate (N-Formylation) A->B Formamide (Nucleophilic Attack) C 5-Nitroquinazolin-4(3H)-one (Cyclized Core) B->C Cyclodehydration (-MeOH, -H2O) D 5-Aminoquinazolin-4(3H)-one (Kinase Hinge-Binder) C->D Catalytic Hydrogenation (Pd/C, H2)

Chemical pathway from methyl 2-amino-6-nitrobenzoate to 5-aminoquinazolin-4(3H)-one.

Optimization of Cyclization Conditions

To highlight the necessity of advanced activation methods, the table below summarizes the quantitative data comparing conventional heating versus microwave-assisted methodologies for the condensation of anthranilic acid derivatives with formamide[4].

MethodReactant Ratio (Ester:Formamide)Temperature (°C)Reaction TimeYield (%)Mechanistic Advantage
Conventional Heating 1:5 (molar)150-1608 hours61%Standard baseline; prone to side reactions over long durations[4].
Conventional Heating 1:4 (molar)130-1352 hours96%Optimized thermal conditions for unhindered substrates[4].
Microwave Irradiation 1:5 (molar)17010-15 minutes>85%Rapid thermal spike overcomes steric hindrance of the 6-nitro group[2][4].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 5-Nitroquinazolin-4(3H)-one

This protocol utilizes microwave irradiation to accelerate the Niementowski-type condensation, offering a greener and more efficient alternative to prolonged reflux[2][4].

  • Reagent Preparation: In a 10 mL microwave-safe reaction vessel, suspend methyl 2-amino-6-nitrobenzoate (1.0 mmol) in excess formamide (5.0 mmol, ~200 µL). Causality: Formamide acts as both the C1 synthon (providing the C2 carbon of the quinazoline ring) and the solvent, ensuring high collision frequency[4][6].

  • Microwave Irradiation: Seal the vessel and irradiate at 170°C for 15 minutes. Self-Validation: The reaction mixture will transition from a turbid yellow suspension to a homogeneous dark amber solution as the ester is consumed and the intermediate cyclizes.

  • Precipitation & Isolation: Allow the vessel to cool to room temperature. Pour the mixture into 10 mL of ice-cold deionized water while stirring vigorously. Causality: The highly polar formamide remains in the aqueous phase, while the hydrophobic 5-nitroquinazolin-4(3H)-one crashes out of solution.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to afford the pure product[4].

Protocol B: Three-Component Synthesis of 3-Substituted 5-Nitroquinazolinones

When a substitution at the N3 position is required, the orthoester route is superior to the formamide route[5].

  • Imidate Formation: In a round-bottom flask, combine methyl 2-amino-6-nitrobenzoate (1.0 eq) and trimethyl orthoformate (1.5 eq) in glacial acetic acid. Reflux for 2 hours. Self-Validation: Monitor via TLC (7:3 Hexanes:EtOAc). The disappearance of the bright yellow starting material spot indicates complete conversion to the intermediate methyl 2-(methoxymethyleneamino)-6-nitrobenzoate.

  • Amine Insertion & Cyclization: Cool the mixture to 50°C and add the desired primary amine (1.2 eq) dropwise. Heat the mixture back to reflux for 4 hours. Causality: The primary amine displaces the methoxy group of the imidate, followed by an intramolecular nucleophilic attack on the sterically hindered methyl ester, driving the ring closure and ejecting methanol[5].

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO3, and extract with dichloromethane. Dry the organic layer over Na2SO4 and purify via silica gel chromatography.

Protocol C: Chemoselective Nitro Reduction

To yield the final bioactive 5-aminoquinazolinone, the nitro group must be reduced without cleaving the pyrimidine ring[3].

  • Hydrogenation: Dissolve the 5-nitroquinazolinone intermediate in a mixture of methanol and dichloromethane (to ensure solubility). Degas the solution by bubbling nitrogen[3].

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the flask with hydrogen gas and stir under a balloon of H2 at room temperature for 3-5 hours. Self-Validation: The reduction is complete when the solution changes from a deep yellow/orange (characteristic of the nitroaromatic) to a pale yellow or colorless solution. LC-MS should confirm the mass shift of -30 Da (NO2 to NH2).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, taking care not to let the Celite dry completely to prevent pyrophoric ignition. Concentrate the filtrate to yield the 5-aminoquinazolinone[3].

Workflow Visualization

Workflow Step1 1. Reactant Assembly Step2 2. Microwave Irradiation Step1->Step2 Step3 3. Aqueous Precipitation Step2->Step3 Step4 4. Vacuum Filtration Step3->Step4 Step5 5. Ethanol Recrystallization Step4->Step5

Experimental workflow for the microwave-assisted cyclization protocol.

Sources

Application

Application Note: Catalytic Hydrogenation of Methyl 6-nitroanthranilic Acid (Methyl 2-amino-6-nitrobenzoate)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and chemoselective reduction strategies. Executive Summary & Strategic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and chemoselective reduction strategies.

Executive Summary & Strategic Rationale

Methyl 6-nitroanthranilic acid (chemically utilized and referred to as methyl 2-amino-6-nitrobenzoate ) is a highly functionalized aromatic building block. Its trifunctional nature—comprising an amine, a nitro group, and a methyl ester—makes it a critical intermediate in the synthesis of complex heterocycles, particularly quinazolinone-based active pharmaceutical ingredients (APIs)[1].

The reduction of the nitro group to yield methyl 2,6-diaminobenzoate requires strict chemoselectivity. The chosen reduction method must efficiently cleave the N–O bonds without hydrolyzing the ester, reducing the aromatic ring, or causing unwanted polymerization. Catalytic hydrogenation using Palladium on Carbon (Pd/C) remains the industry gold standard for this transformation due to its high atom economy, generating water as the only stoichiometric byproduct[2],[3].

Mechanistic Pathway of Nitro Reduction

Understanding the surface chemistry of the catalyst is essential for troubleshooting incomplete reactions. The reduction of an aromatic nitro group on a palladium surface does not occur in a single step; it proceeds via a well-documented cascade[2].

The nitro group (Ar–NO₂) is first reduced to a nitroso intermediate (Ar–NO). Subsequent hydrogenation yields a hydroxylamine (Ar–NHOH), which is finally reduced to the primary amine (Ar–NH₂). Stalled reactions often trap the substrate in the hydroxylamine state, which can lead to the formation of unwanted azoxy or azo dimers if the hydrogen pressure drops prematurely.

Mechanism N1 Ar-NO2 Nitro N2 Ar-NO Nitroso N1->N2 +2H, -H2O N3 Ar-NHOH Hydroxylamine N2->N3 +2H N4 Ar-NH2 Amine N3->N4 +2H, -H2O

Mechanistic sequence of aromatic nitro reduction on a palladium catalyst surface.

Experimental Design: Catalyst & Solvent Selection

As a Senior Application Scientist, selecting the right reaction environment is not arbitrary; it is driven by the specific vulnerabilities of the substrate.

Catalyst Selection Matrix

Because methyl 2-amino-6-nitrobenzoate lacks easily reducible halogens (e.g., Cl, Br, I), there is no need for poisoned catalysts or Raney Nickel[2]. Standard 10% Pd/C is highly effective. Alternatively, modern base-metal catalysts (e.g., Manganese pincer complexes) offer extreme chemoselectivity but require specialized handling[3].

Catalyst SystemChemoselectivityReaction RateOperational SafetyPrimary Use Case
10% Pd/C + H₂ (Gas) HighFast (1–4 h)Moderate (Requires purging)Standard industrial scale-up
10% Pd/C + NH₄HCO₂ HighModerate (4–8 h)High (No H₂ gas cylinders)Bench-scale, transfer hydrogenation
Raney Nickel + H₂ ModerateFastLow (Pyrophoric handling)Substrates with halogens (N/A here)
Mn-Pincer Complex Very HighSlow (12–24 h)High (Air-stable)Highly sensitive complex substrates
Solvent Optimization

The choice of solvent dictates both the solubility of the hydrogen gas and the stability of the functional groups.

SolventSubstrate Sol.H₂ Sol.Causality & Notes
Methanol (MeOH) ExcellentGoodPreferred. Perfectly matches the methyl ester moiety, eliminating the risk of transesterification side-reactions.
Ethyl Acetate (EtOAc) GoodExcellentGood alternative if aprotic conditions are required.
Ethanol (EtOH) GoodGoodNot recommended. Risks transesterification, converting the methyl ester into an ethyl ester.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each phase includes verification checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Workflow A Methyl 2-amino-6-nitrobenzoate (Substrate) BB BB A->BB B Solvent Addition & Degassing (MeOH) C Catalyst Loading (10% Pd/C, 50% wet) D Hydrogenation (H2 Gas or NH4HCO2) C->D E Celite Filtration (Catalyst Removal) D->E F Methyl 2,6-diaminobenzoate (Product) E->F BB->C

Standard workflow for the catalytic hydrogenation of methyl 2-amino-6-nitrobenzoate.

Protocol A: Direct Catalytic Hydrogenation (H₂ Balloon/Autoclave)

Ideal for rapid, clean conversions where pressurized hydrogen infrastructure is available.

  • Substrate Preparation & Degassing: Dissolve 10.0 mmol of methyl 2-amino-6-nitrobenzoate in 30 mL of anhydrous Methanol in a round-bottom flask.

    • Causality Check: Purge the solution by bubbling Nitrogen (N₂) gas for 5 minutes. Oxygen in the solvent competes with the substrate for hydrogen and poses a severe flammability risk when introducing the catalyst.

  • Catalyst Loading: Carefully add 10% Pd/C (50% wet with water, 5-10 mol% relative to substrate).

    • Causality Check: Always use wet Pd/C. Dry Pd/C is highly pyrophoric and can instantly ignite methanol vapors upon contact.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask under vacuum and backfill with H₂ gas (repeat 3 times). Maintain under an H₂ balloon (1 atm) or in an autoclave (up to 3 atm for faster kinetics).

  • Reaction Monitoring (Self-Validation): Stir vigorously at room temperature.

    • Validation Checkpoint: Sample 50 µL, filter through a micro-syringe filter, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. The starting material exhibits a distinct yellow hue. Successful reduction is visually confirmed by the disappearance of the yellow color and analytically confirmed by a mass shift of -30 Da (M+H: 197 → 167) in LC-MS.

  • Workup & Filtration: Once complete, purge the flask thoroughly with N₂ to remove residual H₂. Filter the mixture through a pad of Celite.

    • Causality Check: Pd/C nanoparticles will pass through standard filter paper, contaminating the product and causing downstream oxidation. Celite provides a tortuous path to trap the catalyst. Wash the pad with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford methyl 2,6-diaminobenzoate.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

A greener, pressure-free alternative utilizing ammonium formate as an in-situ hydrogen donor[4].

  • Mixture Assembly: In a round-bottom flask, dissolve 10.0 mmol of the substrate in 30 mL of Methanol. Add Ammonium Formate (NH₄HCO₂, 40.0 mmol, 4 equivalents).

    • Causality Check: An excess of ammonium formate is required because it decomposes into H₂, CO₂, and NH₃. The generated ammonia also helps buffer the solution, preventing acid-catalyzed ester hydrolysis.

  • Catalyst Addition: Add 10% Pd/C (50% wet, 10 mol%).

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 60°C.

    • Validation Checkpoint: Effervescence (bubbling) will be observed as CO₂ and H₂ gases are liberated. The reaction is typically complete within 2 to 4 hours.

  • Workup: Cool to room temperature, purge with N₂, and follow the identical Celite filtration and concentration steps outlined in Protocol A.

Safety & Troubleshooting

  • Stalled Reactions (Hydroxylamine trapping): If LC-MS indicates a mass of M+H = 183 (hydroxylamine intermediate), the catalyst may be poisoned, or H₂ mass transfer is poor. Solution: Increase stirring speed to >800 RPM to improve gas-liquid mixing, or add a fresh catalytic amount of Pd/C.

  • Pyrophoric Hazards: Used Pd/C is highly reactive. Never let the Celite pad dry out while under vacuum. Immediately quench the filtered catalyst cake by submerging it in water before disposal.

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions: H2 + Pd/C." URL:[Link]

  • Molecules (MDPI). "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." URL:[Link]

  • Organic Letters (ACS Publications). "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." URL:[Link]

  • Google Patents. "US20230348456A1 - Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same.

Sources

Method

Advanced One-Pot Synthesis Protocols Involving the Methyl 6-Nitroanthranilic Acid Scaffold

Executive Summary Methyl 6-nitroanthranilic acid (commonly utilized as its ester, methyl 2-amino-6-nitrobenzoate ) is a highly versatile, trifunctional building block in organic synthesis and drug development. The strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-nitroanthranilic acid (commonly utilized as its ester, methyl 2-amino-6-nitrobenzoate ) is a highly versatile, trifunctional building block in organic synthesis and drug development. The strategic positioning of an amino group, a nitro group, and a carboxylate/ester moiety on a single aromatic ring provides orthogonal reactivity. This application note details three distinct one-pot protocols that leverage this scaffold to construct complex heterocyclic systems and functionalized intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Each protocol deconstructs the mechanistic causality behind the experimental conditions, ensuring that researchers can adapt, troubleshoot, and scale these reactions with a profound understanding of the underlying physical organic chemistry.

Scaffold Analytics: Electronic & Steric Interplay

The reactivity of methyl 2-amino-6-nitrobenzoate is dictated by the push-pull electronics of its substituents:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that severely deactivates the aromatic ring toward electrophilic attack. However, it strategically lowers the pKa of the ortho-amino group and activates specific positions for nucleophilic aromatic substitution (S_NAr).

  • The Amino Group (-NH₂): Acts as a directing group for regioselective halogenation, a nucleophile for condensation reactions, and a reactive handle for diazotization.

  • The Ester Moiety (-COOMe): Serves as a prime electrophilic center for intramolecular cyclization, enabling the rapid assembly of fused bicyclic and tricyclic systems (e.g., acridinones, quinazolinones).

Protocol A: One-Pot Thermal Fusion to Acridinone Derivatives

Acridinones are privileged scaffolds in alkaloid synthesis (e.g., azaacronycine analogs). This protocol utilizes a solvent-free thermal fusion approach to drive a tandem condensation-cyclization reaction[1].

Mechanistic Causality

The reaction between methyl 2-amino-6-nitrobenzoate and phloroglucinol requires high thermal energy (fusion) because the nitroaromatic ring is electronically deactivated. The reaction proceeds via an initial intermolecular nucleophilic attack to form a transient diphenylamine intermediate (methyl 2-(3,5-dihydroxyphenylamino)-6-nitrobenzoate). The elevated temperature subsequently forces the intramolecular transesterification/amidation, expelling methanol to forge the rigid 1,3-dihydroxy-8-nitro-9(10H)-acridinone core[1].

AcridinonePathway A Methyl 2-amino-6-nitrobenzoate C Thermal Fusion (150-180°C) A->C B Phloroglucinol B->C D Diphenylamine Intermediate (Transient) C->D Intermolecular Condensation E 1,3-Dihydroxy-8-nitro- 9(10H)-acridinone D->E Intramolecular Cyclization (- MeOH)

Mechanistic pathway for the one-pot thermal fusion to acridinones.
Step-by-Step Methodology
  • Preparation: In a heavy-walled glass reaction vessel, thoroughly mix methyl 2-amino-6-nitrobenzoate (1.0 equiv) and anhydrous phloroglucinol (1.1 equiv).

  • Fusion: Purge the vessel with Argon. Submerge the vessel in a pre-heated sand bath or metal heating block at 160°C.

  • Self-Validation (Visual Cues): The solid mixture will melt into a dark, viscous melt. Evolution of methanol vapor will be observed. Maintain fusion for 2–4 hours until TLC (DCM:MeOH 9:1) indicates the disappearance of the intermediate diphenylamine[1].

  • Workup: Cool the melt to 80°C and carefully quench with hot aqueous ethanol to precipitate the crude 1,3-dihydroxy-8-nitro-9(10H)-acridinone. Filter and recrystallize.

Protocol B: One-Pot Benzyne Generation and[4+2] Cycloaddition

Using the parent acid (6-nitroanthranilic acid), this protocol generates a highly reactive 3-nitrobenzyne intermediate in situ, which is immediately trapped by a diene to form functionalized benzonorbornadienes[2].

Mechanistic Causality

Diazotization of 6-nitroanthranilic acid yields a diazonium carboxylate inner salt. Process Safety Criticality: This inner salt is highly explosive if isolated. By performing the reaction in a one-pot system where the substrate is added dropwise into a heated solution of tert-butyl nitrite and the diene trap, the diazonium species undergoes immediate concerted decarboxylation and de-nitrogenation (-CO₂, -N₂)[2]. The transient 3-nitrobenzyne is instantly consumed by 6,6-dimethylfulvene via a [4+2] Diels-Alder cycloaddition.

BenzyneWorkflow A 6-Nitroanthranilic Acid (Substrate) C Diazonium Carboxylate (Explosive Inner Salt) A->C + t-BuONO (72°C) B t-Butyl Nitrite in DME (Diazotization Agent) B->C D 3-Nitrobenzyne (Reactive Intermediate) C->D - N₂, - CO₂ (In situ generation) F 9-Isopropylidene-5-nitro- benzonorbornadiene D->F [4+2] Cycloaddition E 6,6-Dimethylfulvene (Diene Trap) E->F Trapping agent

Workflow of one-pot benzyne generation and [4+2] cycloaddition.
Step-by-Step Methodology
  • Reagent Setup: Prepare a solution of t-butyl nitrite (1.4 equiv) in anhydrous 1,2-dimethoxyethane (DME) under a strictly inert N₂ atmosphere. Heat to 72°C[2].

  • Substrate Addition: Dissolve 6-nitroanthranilic acid (1.0 equiv, e.g., 0.6 mol) and 6,6-dimethylfulvene (1.5 equiv) in DME. Add this mixture dropwise to the heated nitrite solution over 20 minutes[2].

  • Self-Validation (Visual Cues): A vigorous formation of gas (N₂ and CO₂) will commence immediately upon addition. The internal temperature will exothermically rise (typically to ~79°C)[2].

  • Completion: Once gas evolution ceases (approx. 30 mins post-addition), reflux the mixture for an additional 3 hours to ensure complete conversion[2].

  • Isolation: Concentrate the dark mixture under reduced pressure and purify via silica gel chromatography to isolate 9-isopropylidene-5-nitro-benzonorbornadiene.

Protocol C: Regioselective One-Pot Bromination

For downstream cross-coupling applications, halogenating the methyl 2-amino-6-nitrobenzoate scaffold is required. This protocol utilizes benzyltrimethylammonium tribromide (BTMABr₃) for highly controlled, regioselective electrophilic aromatic substitution[3].

Mechanistic Causality

The nitro group severely deactivates the ring, making standard bromination sluggish. However, the amino group provides strong ortho/para activation. The use of BTMABr₃ provides a mild, titratable source of electrophilic bromine. Crucial Choice: Calcium carbonate (CaCO₃) is employed as a heterogeneous acid scavenger. If the generated HBr is not neutralized, it will protonate the amine (-NH₂ → -NH₃⁺), converting the activating group into a strongly deactivating group, thereby halting the reaction prematurely[3]. Methanol is used as a co-solvent to enhance the solubility and reactivity of the tribromide complex.

Step-by-Step Methodology
  • Reaction Assembly: In a 1 L round bottom flask, load methyl 2-amino-6-nitrobenzoate (1.0 equiv, e.g., 110.6 mmol), CaCO₃ powder (4.0 equiv), methanol (87 mL), and dichloromethane (DCM, 217 mL)[3].

  • Degassing: Bubble nitrogen gas directly through the suspension for 5 minutes to remove dissolved oxygen, then cool the mixture to 0°C using an ice bath[3].

  • Halogenation: Prepare a solution of BTMABr₃ (1.1 equiv) in degassed DCM (108 mL). Add this solution slowly via an addition funnel to the reaction mixture over 45 minutes, maintaining the internal temperature at 0°C[3].

  • Self-Validation (Visual Cues): The orange/red color of the tribromide solution will decolorize as it reacts with the substrate. Effervescence (CO₂ from the CaCO₃ neutralizing HBr) will be observed.

  • Workup: Filter the mixture through a Celite pad to remove calcium salts, wash the organic layer with aqueous sodium thiosulfate to quench unreacted bromine, dry over MgSO₄, and concentrate.

Quantitative Data & Protocol Summary

The following table summarizes the critical parameters and quantitative metrics for the three one-pot protocols, providing a rapid reference for process scale-up.

Protocol ParameterProtocol A: Acridinone FusionProtocol B: Benzyne CycloadditionProtocol C: Regioselective Bromination
Primary Substrate Methyl 2-amino-6-nitrobenzoate6-Nitroanthranilic acidMethyl 2-amino-6-nitrobenzoate
Key Reagents Phloroglucinol (1.1 eq)t-BuONO (1.4 eq), Diene (1.5 eq)BTMABr₃ (1.1 eq), CaCO₃ (4.0 eq)
Solvent System Solvent-Free (Melt)1,2-Dimethoxyethane (DME)DCM / Methanol (2.5 : 1 v/v)
Operating Temp. 150°C – 180°C72°C (Exotherms to 79°C)0°C
Reaction Time 2 – 4 hours3.5 hours45 min addition + 1 hour stir
Key Intermediate Diphenylamine derivative3-Nitrobenzyne + Diazonium saltBromonium complex
Primary Hazard High temperatureExplosive gas evolution (N₂, CO₂)Corrosive/Toxic brominating agent

References

  • WO 2007/115766 A1 - Fungicidal Compositions and Methods. Details the one-pot benzyne generation and[4+2] cycloaddition utilizing 6-nitroanthranilic acid and t-butyl nitrite. Source: Google Patents.
  • US20230348456A1 - Quinazolinones, Pharmaceutical Compositions Containing the Same. Outlines the highly specific, regioselective one-pot bromination protocol using methyl 2-amino-6-nitrobenzoate, BTMABr₃, and CaCO₃. Source: Google Patents.
  • Alkaloids: Chemical And Biological Perspectives. Describes the thermal fusion methodology of methyl 2-amino-6-nitrobenzoate with phloroglucinol to yield acridinone derivatives. Source: VDOC.PUB. URL:[Link]

Sources

Application

Application Note: Synthesis Strategies and Mechanistic Control of Methyl 6-Nitroanthranilate in Azo Dye Production

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Content Focus: Mechanistic causality, protocol validation, and advanced azo dye synthesis Executive Summary Methyl 6-nitroanthranilate (systemati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Content Focus: Mechanistic causality, protocol validation, and advanced azo dye synthesis

Executive Summary

Methyl 6-nitroanthranilate (systematically named methyl 2-amino-6-nitrobenzoate, CAS 57113-89-0) is a highly functionalized aromatic intermediate featuring an amino group, a nitro group, and a methyl ester on a benzene core[1]. This specific substitution pattern makes it a highly sought-after precursor in the synthesis of advanced azo dyes and pigments[2]. However, the strong electron-withdrawing nature and steric bulk of the ortho-substituted ester and nitro groups significantly modulate the basicity of the amine and the stability of the resulting diazonium salt. This guide details the critical mechanistic anomalies associated with this compound and provides a highly optimized, self-validating protocol for its conversion into azo dyes.

Mechanistic Profiling: The "Buttressing Effect" and Ipso-Substitution

A critical challenge in the diazotization of 6-nitroanthranilic acid derivatives is the severe steric crowding around the aromatic ring. As documented by Oku and Matsui, the presence of a methoxycarbonyl (ester) group adjacent to the diazonium group exerts a strong "buttressing effect" on the adjacent nitro group[3].

The Chemical Consequence: This steric pressure forces the nitro group out of its coplanar conformation with the benzene ring, thereby activating it toward nucleophilic attack[3]. If diazotization is performed using standard hydrochloric acid (HCl), the intermediate diazonium salt undergoes a rapid ipso-nucleophilic substitution. The activated nitro group is displaced by a chloride ion, yielding a chlorobenzenediazonium species rather than the desired nitro-substituted intermediate[3].

Causality in Protocol Design: To synthesize pure nitro-containing azo dyes without chloride contamination, it is imperative to substitute hydrochloric acid with sulfuric acid ( H2​SO4​ ) during the diazotization step. The bisulfate anion is a significantly weaker nucleophile than chloride, completely suppressing the unwanted ipso-substitution pathway and preserving the nitro group for the final dye structure.

Quantitative Data & Reagent Parameters

The following table summarizes the critical physicochemical parameters and stoichiometric ratios required for the successful synthesis of an azo dye using 2-naphthol as the coupling component.

ParameterValueRationale / Causality
Intermediate Methyl 2-amino-6-nitrobenzoateStarting building block (CAS: 57113-89-0)[1].
Molecular Weight 196.16 g/mol Required for precise stoichiometric calculations.
Diazotization Temp 0 – 5 °CPrevents thermal degradation of the diazonium salt into phenolic byproducts.
Acid Catalyst H2​SO4​ (2.5 eq)Crucial to avoid nucleophilic ipso-substitution of the nitro group[3].
NaNO2​ Stoichiometry 1.05 eqSlight excess ensures complete amine conversion.
Coupling pH 9.0 – 10.0Deprotonates 2-naphthol to naphthoxide, maximizing ring nucleophilicity.

Experimental Protocols

Protocol A: Chloride-Free Diazotization of Methyl 6-Nitroanthranilate

This protocol is designed to generate a stable diazonium bisulfate salt while preventing structural degradation.

  • Preparation of the Amine Suspension: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, suspend Methyl 6-nitroanthranilate (10.0 mmol, 1.96 g) in 15 mL of deionized water.

  • Acidification: Slowly add 2.5 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) dropwise while stirring.

    • Causality: Sulfuric acid is explicitly chosen over standard HCl to prevent the chloride-driven ipso-substitution of the sterically hindered nitro group[3].

  • Cooling: Chill the reaction mixture in an ice-brine bath until the internal temperature reaches 0–5 °C.

    • Causality: Low temperatures stabilize the highly reactive diazonium intermediate and prevent its thermal decomposition (loss of N2​ ).

  • Nitrosation: Prepare a solution of sodium nitrite ( NaNO2​ , 10.5 mmol, 0.72 g) in 5 mL of cold water. Add this solution dropwise to the amine suspension over 15 minutes, ensuring the internal temperature strictly remains below 5 °C.

  • System Validation (Quenching): After stirring for 30 minutes, test the solution for excess nitrous acid using starch-iodide paper (an immediate blue/black color indicates presence). Add sulfamic acid or urea in small 0.1 g portions until the test is negative.

    • Causality: Unreacted nitrous acid is a strong oxidizing agent that will destroy the coupling component in the next phase, leading to tarry impurities.

Protocol B: Azo Coupling with 2-Naphthol

This protocol details the electrophilic aromatic substitution required to form the final dye.

  • Preparation of the Coupler: In a separate 500 mL beaker, dissolve 2-naphthol (10.0 mmol, 1.44 g) in 20 mL of 10% aqueous sodium hydroxide (NaOH).

    • Causality: The alkaline medium deprotonates the naphthol to form a highly electron-rich naphthoxide ion, facilitating rapid attack by the electrophilic diazonium salt.

  • Azo Coupling: Slowly pour the cold diazonium bisulfate solution (from Protocol A) into the vigorously stirred naphthoxide solution. Maintain the temperature below 10 °C by adding crushed ice directly to the beaker.

  • System Validation (pH Maintenance): Continuously monitor the pH and maintain it between 9.0 and 10.0 using additional NaOH if necessary.

    • Causality: If the pH drops below 8, the naphthol becomes protonated and loses its nucleophilicity. If it exceeds 11, the diazonium salt may irreversibly convert into an unreactive diazotate.

  • Isolation: Stir the intensely colored mixture for 2 hours at room temperature to ensure complete conversion. Acidify slightly with dilute acetic acid (pH ~6) to fully precipitate the dye. Filter the solid under vacuum, wash extensively with cold water, and dry in a vacuum desiccator.

Pathway Visualization

G A Methyl 6-nitroanthranilate (Starting Amine) B Nitro-Diazonium Bisulfate (Desired Intermediate) A->B NaNO2, H2SO4 0-5 °C (Chloride-Free) D Chloro-Diazonium Chloride (Ipso-Substitution Product) A->D NaNO2, HCl Buttressing Effect Activation C Target Azo Dye (Intact Nitro Group) B->C 2-Naphthol, NaOH pH 9-10

Caption: Divergent diazotization pathways of Methyl 6-nitroanthranilate based on acid selection.

References

  • Title: Diazotization of nitroanthranilic acids. Effect of carboxyl group on the nucleophilic ipso substitution of the nitro group by chloride ion. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Methyl 2-amino-6-nitrobenzoate | CAS#:57113-89-0 Source: Chemsrc URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-Amino-6-Nitrobenzoate Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 2-amino-6-nitrobenzoate (Methyl 6-nitroanthranila...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 2-amino-6-nitrobenzoate (Methyl 6-nitroanthranilate).

While this molecule is a highly valuable building block for synthesizing complex heterocyclic scaffolds like benzimidazoles and quinazolines[1], its 1,2,6-trisubstituted aromatic pattern introduces severe steric and electronic hurdles[2]. The methyl ester at C1 is flanked by ortho-amino and ortho-nitro groups, creating a massive "steric wall." Simultaneously, the amino group at C2 is electronically deactivated by these same functional groups. This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to overcome them.

Quantitative Data: Ester Cleavage Methodologies Comparison

To understand the magnitude of the steric hindrance at the C1 position, compare the efficacy of various hydrolysis methodologies in the table below. Standard conditions fail entirely, necessitating a mechanistic shift.

MethodReagents & SolventMechanismTemp (°C)Typical YieldMechanistic Notes
Standard Saponification NaOH, MeOH / H₂OBAc265< 5%Fails; ortho-substituents physically block the carbonyl carbon.
Harsh Saponification KOH, Ethylene GlycolBAc215040-50%Forces reaction thermally, but causes partial degradation of the nitro group.
Krapcho-type Cleavage LiI, Anhydrous PyridineBAl211585-95%Highly selective; bypasses the carbonyl and attacks the methyl group via SN2.
Lewis Acid Cleavage BBr₃, DCMComplex-78 to 2570-80%Effective but requires strictly anhydrous conditions and cryogenic cooling.
FAQ 1: Why does standard saponification of the methyl ester fail, and how do I overcome it?

The Causality (Expertise): When attempting to hydrolyze Methyl 2-amino-6-nitrobenzoate using standard aqueous NaOH or KOH in methanol, the reaction stalls. This failure is not due to electronic factors, but rather extreme steric hindrance. The bulky ortho-amino and ortho-nitro groups physically block the Bürgi-Dunitz trajectory —the specific ~107° angle at which a hydroxide nucleophile must approach the carbonyl carbon[3]. Because the nucleophile cannot access the carbon to form the required tetrahedral intermediate, the standard acyl-oxygen cleavage (BAc2 mechanism) is completely shut down[4].

The Solution: To bypass the blocked carbonyl, you must force the reaction through an alkyl-oxygen cleavage pathway (BAl2 mechanism)[3]. By using a soft, highly polarizable nucleophile like the iodide ion (from Lithium Iodide) in a polar aprotic solvent, the nucleophile attacks the sterically accessible methyl carbon via an SN2 mechanism, displacing the carboxylate anion[4].

Protocol: BAl2 Ester Cleavage using Lithium Iodide

  • Setup: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve Methyl 2-amino-6-nitrobenzoate (10.0 mmol) in anhydrous pyridine (30 mL).

  • Reagent Addition: Add anhydrous Lithium Iodide (40.0 mmol, 4 eq). Note: LiI is highly hygroscopic; weigh quickly or handle inside a glovebox to prevent catalyst deactivation.

  • Reaction: Attach a reflux condenser and heat the mixture to 115 °C (reflux) for 16-24 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the carboxylate salt) validates the SN2 cleavage.

  • Workup: Cool to room temperature and concentrate the pyridine under reduced pressure. Dilute the residue with water (50 mL) and acidify to pH 3 using 1M HCl.

  • Isolation: The precipitation of a yellow solid confirms the protonation of the free carboxylic acid. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield pure 2-amino-6-nitrobenzoic acid.

Hydrolysis cluster_BAc2 Standard BAc2 Pathway cluster_BAl2 Alternative BAl2 Pathway Start Methyl 2-amino-6-nitrobenzoate (Sterically Hindered) NaOH OH- Attack on Carbonyl (C1) Start->NaOH LiI I- Attack on O-Methyl Group Start->LiI Blocked Bürgi-Dunitz Trajectory Blocked by ortho-NH2/NO2 NaOH->Blocked Fail No Reaction / Low Yield Blocked->Fail Cleavage Alkyl-Oxygen Cleavage (SN2 on Methyl) LiI->Cleavage Success 2-Amino-6-nitrobenzoic Acid (High Yield) Cleavage->Success

Mechanistic divergence in the hydrolysis of 2,6-disubstituted benzoates (BAc2 vs. BAl2).

FAQ 2: Why is the C2-amino group unreactive towards acyl chlorides, and how can I force the amidation?

The Causality (Expertise): While anilines are typically reliable nucleophiles, the C2-amino group in this specific molecule is severely deactivated. The ortho-ester group withdraws electron density via both inductive and resonance effects, while the meta-nitro group exerts a powerful inductive electron-withdrawing pull. This leaves the aniline nitrogen highly electron-deficient, causing standard amidation conditions (e.g., acyl chloride with triethylamine) to fail[5].

The Solution: The aniline must be converted into a highly nucleophilic amide anion prior to the addition of the electrophile. This is achieved by deprotonating the amine using a strong base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS)[5].

Protocol: N-Acylation via Deprotonation

  • Setup: Dissolve Methyl 2-amino-6-nitrobenzoate (5.0 mmol) in anhydrous THF (20 mL) in a flame-dried flask under nitrogen. Cool to 0 °C in an ice bath.

  • Deprotonation & Validation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes. Self-Validation: The reaction is ready when hydrogen gas evolution ceases and the solution turns a deep red/orange color, physically indicating the formation of the amide anion.

  • Acylation: Add the desired acyl chloride (5.5 mmol, 1.1 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The color will shift back to a lighter yellow as the anion is consumed.

  • Quenching: Carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract with DCM, dry over MgSO₄, and purify via column chromatography.

FAQ 3: How do I selectively reduce the nitro group without triggering spontaneous cyclization?

The Causality (Expertise): Reducing the C6-nitro group yields Methyl 2,6-diaminobenzoate. If the reduction is performed under harsh acidic conditions (e.g., SnCl₂/HCl or Fe/HCl) while the C2-amino group is already functionalized (e.g., acylated), the newly formed C6-amine can undergo an intramolecular nucleophilic attack on the C2-amide or the C1-ester. This results in the spontaneous, often undesired, formation of benzimidazoles or quinazolones[1],[5].

The Solution: Use mild, neutral catalytic hydrogenation. Palladium on carbon (Pd/C) with hydrogen gas at ambient temperature and pressure selectively reduces the nitro group to an amine without providing the thermal or acidic activation energy required for premature cyclization[1].

Protocol: Mild Catalytic Hydrogenation

  • Setup: Dissolve the nitro-compound (10.0 mmol) in HPLC-grade Methanol (50 mL) in a 100 mL flask.

  • Catalyst: Carefully add 10% Pd/C (100 mg). Safety Note: Pd/C is highly pyrophoric; add it under a gentle stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times.

  • Reaction & Validation: Stir vigorously at room temperature for 4-6 hours. Self-Validation: Monitor strictly by LC-MS; the disappearance of the starting material mass (m/z 197 [M+H]+) and the appearance of the diamine (m/z 167 [M+H]+) validates completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite thoroughly with methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the pure diamine.

Workflow SM Methyl 2-amino-6-nitrobenzoate N_Acyl N-Acylation (NaH, R-COCl, THF) SM->N_Acyl Strong Base Required Hydrolysis Ester Cleavage (LiI, Pyridine, Reflux) SM->Hydrolysis BAl2 Mechanism Reduction Nitro Reduction (Pd/C, H2, MeOH) SM->Reduction Mild Conditions Prod1 Methyl 2-acylamino-6-nitrobenzoate N_Acyl->Prod1 Prod2 2-Amino-6-nitrobenzoic acid Hydrolysis->Prod2 Prod3 Methyl 2,6-diaminobenzoate Reduction->Prod3

Standard synthetic workflows for functionalizing Methyl 2-amino-6-nitrobenzoate.

References
  • Title: Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL: [Link]

  • Title: Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme - PMC Source: nih.gov URL: [Link]

Sources

Optimization

Troubleshooting low purity in Methyl 6-nitroanthranilic acid production

Technical Support Center: Troubleshooting Low Purity in Methyl 6-Nitroanthranilic Acid Production Introduction Methyl 6-nitroanthranilic acid (also known as Methyl 2-amino-6-nitrobenzoate, CAS No. 57113-89-0) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in Methyl 6-Nitroanthranilic Acid Production

Introduction Methyl 6-nitroanthranilic acid (also known as Methyl 2-amino-6-nitrobenzoate, CAS No. 57113-89-0) is a highly functionalized synthetic intermediate utilized in the development of complex pharmaceuticals, including benzimidazole-based inhibitors and novel antibiotics. With a molecular weight of 196.16 g/mol [1], achieving a stringent purity profile (>98%) is paramount to prevent side reactions during downstream coupling. This guide provides actionable, causality-driven troubleshooting strategies for the two primary synthetic routes: acid-catalyzed Fischer esterification and base-mediated direct alkylation.

Workflow Diagram

SynthesisRoutes Start 6-Nitroanthranilic Acid (Starting Material) Route1 Fischer Esterification (MeOH, H2SO4, Reflux) Start->Route1 Route2 Alkylating Agent (Dimethyl Sulfate, K2CO3, 60°C) Start->Route2 Water Byproduct: Water (Drives Equilibrium Back) Route1->Water Product Methyl 6-nitroanthranilic acid (Target Product, >98% Purity) Route1->Product Acid Catalysis Water->Route1 Hydrolysis (Reversible) NMethyl Impurity: N-Methylated Byproducts Route2->NMethyl Excess Reagent Route2->Product Base Catalysis

Synthesis pathways of Methyl 6-nitroanthranilic acid highlighting common impurity formation.

Troubleshooting Guide & FAQs

Q1: My Fischer esterification route is stalling at 80% conversion, leaving high levels of unreacted 6-nitroanthranilic acid. How can I drive the reaction to completion? Diagnostic & Causality: Fischer esterification is a thermodynamically controlled equilibrium reaction. As the esterification of 2-amino-6-nitrobenzoic acid proceeds using methanol and a sulfuric acid catalyst, water is generated as a byproduct[2]. If this water is not actively removed, Le Chatelier's principle dictates that the equilibrium will shift backward, hydrolyzing the newly formed ester and capping your yield. Actionable Solution:

  • Desiccant Integration: Introduce activated 3Å molecular sieves into the reaction flask to sequester water as it forms.

  • Solvent Ratio: Ensure a massive stoichiometric excess of anhydrous methanol (acting as both reactant and solvent).

  • Soxhlet Extraction: For larger scales, reflux the condensate through a Soxhlet thimble filled with a drying agent (e.g., anhydrous magnesium sulfate) before it returns to the reaction vessel.

Q2: I am using the dimethyl sulfate route, but LC-MS indicates the presence of N-methylated byproducts. How do I prevent over-alkylation? Diagnostic & Causality: Dimethyl sulfate (DMS) is an exceptionally potent electrophile. While the carboxylic acid is the intended target for methylation, the primary amine at the 2-position is also nucleophilic. If an excess of DMS is used, or if the base is too strong, the amine becomes deprotonated and highly reactive, leading to competitive N-methylation (forming methyl 2-(methylamino)-6-nitrobenzoate). Actionable Solution:

  • Strict Stoichiometry: Limit dimethyl sulfate to exactly 1.05 equivalents relative to the starting material.

  • Mild Base Selection: Utilize potassium carbonate ( K2​CO3​ ) rather than stronger bases like sodium hydride. K2​CO3​ is sufficient to deprotonate the carboxylic acid without excessively activating the amine.

  • Temperature Control: Maintain the reaction strictly at 60°C in N,N-dimethylformamide (DMF) under an inert atmosphere[1]. Higher temperatures exponentially increase the rate of N-alkylation.

Q3: The final isolated product is dark and tarry instead of the expected pale yellow crystalline powder. What causes this degradation? Diagnostic & Causality: The amino group on the electron-deficient nitroaromatic ring is susceptible to oxidative degradation, especially when subjected to prolonged heating in the presence of atmospheric oxygen or strong acids (like concentrated H2​SO4​ in the Fischer route). Pure Methyl 2-amino-6-nitrobenzoate should present as a pale yellow to off-white crystalline powder[2]. Actionable Solution: Always purge the reaction vessel with Nitrogen or Argon prior to heating. If using the Fischer route, reduce the concentration of sulfuric acid and compensate by extending the reaction time slightly under strictly anaerobic conditions.

Quantitative Data Presentation

The following table summarizes the operational parameters and purity profiles of the two primary synthetic methodologies.

Synthesis RouteKey Reagents & ConditionsTypical YieldPrimary ImpuritiesTarget PurityKey Optimization Parameter
Fischer Esterification Methanol, H2​SO4​ (cat.), Reflux85% - 95%Unreacted starting material, Oxidation tars>98.0%Continuous water removal
Direct Alkylation Dimethyl sulfate, K2​CO3​ , DMF, 60°C~91%N-methylated amine byproducts>98.0%Strict stoichiometric control

Self-Validating Experimental Protocol: High-Purity Direct Alkylation

This methodology leverages the dimethyl sulfate route, optimized to prevent N-alkylation and ensure the safe handling of toxic reagents, routinely yielding ~91% conversion[1].

Step 1: System Inertion & Setup Equip a thoroughly dried, 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to establish an anaerobic baseline, preventing oxidative degradation of the amine.

Step 2: Reagent Solubilization Charge the flask with 6-nitroanthranilic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 mL per gram of substrate). Stir until complete dissolution is achieved. Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq).

Step 3: Controlled Alkylation Heat the suspension to 60°C. Using a syringe pump, add dimethyl sulfate (1.05 eq) dropwise over 30 minutes. Causality Check: Dropwise addition prevents localized concentration spikes of the electrophile, heavily suppressing N-alkylation.

Step 4: Reaction Monitoring Maintain the reaction at 60°C for 4 hours. Validate completion via TLC (Hexanes:Ethyl Acetate 7:3) or HPLC. The starting material spot should be completely consumed before proceeding to workup.

Step 5: Quenching & Workup (Critical Safety Step) Cool the reaction to 0°C. Slowly add a 10% aqueous ammonia solution (2 mL per mmol of DMS used) and stir for 30 minutes. Causality Check: Ammonia destroys any residual, highly toxic dimethyl sulfate by converting it to harmless methylamine derivatives, ensuring it does not react with the product during concentration.

Step 6: Isolation & Purification Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from an Ethanol/Water mixture to achieve >98% purity[3].

Troubleshooting

Minimizing side reactions during Methyl 6-nitroanthranilic acid reduction

Technical Support Center: Optimizing Methyl 6-Nitroanthranilic Acid Reduction Welcome to the Technical Support Center. Reducing methyl 6-nitroanthranilate (also known as methyl 2-amino-6-nitrobenzoate) to methyl 2,6-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Methyl 6-Nitroanthranilic Acid Reduction

Welcome to the Technical Support Center. Reducing methyl 6-nitroanthranilate (also known as methyl 2-amino-6-nitrobenzoate) to methyl 2,6-diaminobenzoate is a critical transformation in the synthesis of benzimidazoles, quinazolinones, and other pharmaceutical intermediates[1],[2]. However, the unique steric and electronic environment of the ortho-substituted aromatic ring makes this reaction highly susceptible to side reactions.

This guide provides a mechanistic troubleshooting framework to help researchers achieve quantitative yields while suppressing off-target pathways.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my methyl ester hydrolyzing to 2,6-diaminobenzoic acid during the reduction? Causality: Traditional Béchamp reduction conditions (e.g., Fe/HCl or SnCl₂/HCl) rely on highly acidic aqueous media. The presence of the newly formed amino group at the 6-position, combined with the existing 2-amino group, creates a highly electron-rich aromatic system. Under acidic conditions, the ester carbonyl is protonated, and the ortho-amino groups can provide anchimeric assistance (neighboring group participation). This drastically accelerates the rate of ester cleavage compared to an unfunctionalized benzoate[2]. Solution: Abandon dissolving metal reductions in favor of neutral catalytic hydrogenation. Utilizing Palladium on Carbon (Pd/C) in an aprotic/protic solvent blend (e.g., THF/Methanol) prevents the acidic cleavage of the ester bond entirely[3].

Q2: I am detecting m-phenylenediamine in my product mixture. How did this form, and how do I prevent it? Causality: The formation of m-phenylenediamine is a direct downstream consequence of the ester hydrolysis described in Q1. Once 2,6-diaminobenzoic acid is formed, the molecule becomes highly prone to thermal decarboxylation. The two strongly electron-donating amino groups situated ortho to the carboxylic acid stabilize the intermediate carbanion formed during the loss of CO₂. This electronic activation lowers the activation energy for decarboxylation so significantly that it can occur at temperatures as low as 40–50 °C. Solution: The primary defense is maintaining the integrity of the methyl ester by avoiding harsh acids[2]. Furthermore, if the carboxylic acid does form, ensure that all solvent evaporation and workup steps are conducted under strict temperature control (<30 °C).

Q3: My reaction mixture turns orange/red, and LC-MS shows high-molecular-weight impurities. What is happening? Causality: The reduction of a nitro group to an amine proceeds through nitroso (–NO) and hydroxylamine (–NHOH) intermediates. If the rate of hydrogen transfer to the catalyst surface is slower than the rate of intermediate formation (often due to poor stirring or low H₂ pressure), these reactive intermediates accumulate. The nitroso species can then undergo a condensation reaction with the hydroxylamine or the final amine product, generating highly colored, stable azo (–N=N–) or azoxy dimers. Solution: This is a mass-transfer limitation. Ensure vigorous agitation (>800 rpm) to maximize the gas-liquid-solid interfacial area. Maintain a constant hydrogen pressure of at least 3 to 5 bar, and ensure your Pd/C catalyst is not poisoned by sulfur or halogenated impurities from upstream steps[3].

Q4: Can I use ethanol as a solvent to improve the solubility of the starting material? Causality: While ethanol might offer slight solubility advantages, using it with a methyl ester under prolonged reaction times or in the presence of trace acid/base leads to transesterification. The resulting product will be a difficult-to-separate mixture of methyl and ethyl 2,6-diaminobenzoate. Solution: Always match the alcoholic solvent to the ester alkyl group. For a methyl ester, use methanol. If solubility is an issue, use a co-solvent system like Methanol/THF (1:1 v/v)[3].

Reaction Pathway Visualization

ReductionWorkflow SM Methyl 6-nitroanthranilate (Starting Material) Target Methyl 2,6-diaminobenzoate (Target Product) SM->Target Pd/C, H2 (5 bar) MeOH/THF, Neutral Azo Azo/Azoxy Intermediates (Incomplete Reduction) SM->Azo Low H2 Pressure or Poor Stirring Hydrolysis 2,6-Diaminobenzoic Acid (Ester Hydrolysis) Target->Hydrolysis Harsh Acid/Base (e.g., Fe/HCl) Decarb m-Phenylenediamine (Decarboxylation) Hydrolysis->Decarb Heat (>40°C) Azo->Target Prolonged H2 Exposure

Reaction pathways and common side reactions during methyl 6-nitroanthranilate reduction.

Quantitative Data Summary: Comparison of Reduction Methodologies

Reduction MethodSolvent SystemTemperatureTypical YieldMajor Side ReactionSuitability
Pd/C, H₂ (5 bar) MeOH/THF (1:1)20–25 °C>95%None (Quantitative)Optimal
Fe powder, HCl EtOH/H₂O80 °C<40%Hydrolysis / DecarboxylationNot Recommended
SnCl₂, HCl EtOAc50 °C~60%Ester HydrolysisSub-optimal
Pd/C, H₂ (1 atm) MeOH20 °C~75%Azo DimerizationRequires optimization

Self-Validating Experimental Protocol: Catalytic Hydrogenation

This protocol utilizes a 1:1 Methanol/THF solvent system to ensure complete solubility of the starting material while preventing transesterification, yielding quantitative conversion to methyl 2,6-diaminobenzoate[3].

Materials:

  • Methyl 6-nitroanthranilate (Substrate)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Anhydrous Methanol (MeOH) & Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Reaction Setup (Validation: Inert Atmosphere): In a high-pressure reactor (e.g., Miniclave), dissolve 1.0 equivalent of the substrate in a 1:1 mixture of degassed MeOH and THF (approx. 20 mL per mmol of substrate). Causality for degassing: Removing dissolved oxygen prevents the oxidative deactivation of the Pd catalyst and minimizes the formation of explosive H₂/O₂ mixtures[3].

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 wt% relative to the substrate). Safety Note: Always add the catalyst to the solvent under a gentle stream of nitrogen to prevent the auto-ignition of solvent vapors by the active dry catalyst.

  • Pressurization: Seal the reactor and purge the headspace with nitrogen three times. Subsequently, purge with hydrogen gas three times, and finally pressurize the vessel to 5.0 bar with H₂[3].

  • Reduction (Validation: H₂ Uptake): Stir the mixture vigorously (800–1000 rpm) at room temperature (20–25 °C). Monitor the pressure gauge. Self-Validation: The reaction is complete when the pressure stabilizes and hydrogen consumption ceases (typically 1 to 2 hours)[3].

  • Filtration (Validation: Color Change): Vent the hydrogen gas safely and purge the reactor with nitrogen. Filter the reaction mixture carefully through a pad of Celite to remove the Pd/C catalyst. Diagnostic Check: The filtrate should transition from the bright yellow of the nitro starting material to a pale green or colorless solution. If the solution is orange/red, azo dimers have formed (refer to FAQ Q3).

  • Isolation: Evaporate the solvent under reduced pressure. Critical Parameter: Keep the water bath temperature below 30 °C to prevent any thermal degradation. The resulting product is methyl 2,6-diaminobenzoate, typically isolated in quantitative yield as an oil that darkens upon prolonged exposure to air[3].

References

  • Methyl 2-(aminomethyl)
  • Source: nih.
  • Source: rsc.

Sources

Optimization

Scale-up challenges for Methyl 6-nitroanthranilic acid manufacturing

Welcome to the technical support center for the manufacturing of Methyl 6-nitroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the manufacturing of Methyl 6-nitroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this synthesis. We will explore the common challenges encountered during process development and scale-up, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Process Overview: Synthetic Strategy at Scale

The industrial synthesis of Methyl 6-nitroanthranilic acid is typically approached via a multi-step process. A common and robust route begins with the Hofmann rearrangement of 3-nitrophthalimide, followed by the esterification of the resulting 6-nitroanthranilic acid. This pathway avoids direct nitration of an anthranilate ester, which can present regioselectivity and safety challenges.

The overall workflow is summarized below. Each stage presents unique scale-up challenges that must be carefully managed.

G cluster_0 Stage 1: Hofmann Rearrangement cluster_1 Stage 2: Isolation cluster_2 Stage 3: Fischer Esterification cluster_3 Stage 4: Purification A 3-Nitrophthalimide C Hofmann Rearrangement Reactor A->C B NaOH / NaOCl Solution (Reagents) B->C D Crude 6-Nitroanthranilic Acid (Sodium Salt in Solution) C->D Exothermic Reaction E Acidification Vessel D->E G Precipitated 6-Nitroanthranilic Acid E->G pH Adjustment F Mineral Acid (e.g., HCl) (Reagent) F->E H Filtration & Drying G->H I Isolated 6-Nitroanthranilic Acid H->I J Esterification Reactor I->J L Crude Methyl 6-nitroanthranilate J->L Reflux / Heat K Methanol & Acid Catalyst (Reagents) K->J M Work-up & Crystallization L->M Quench & Solvent Addition N Final Product Filtration & Drying M->N O Pure Methyl 6-nitroanthranilic acid N->O

Caption: High-level workflow for the manufacturing of Methyl 6-nitroanthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage to control during the scale-up of this process?

A1: The Hofmann rearrangement (Stage 1) is the most critical step. It is a highly exothermic reaction involving corrosive and oxidizing materials.[1] Improper temperature and pH control can lead to vigorous gas evolution, degradation of the sodium hypochlorite reagent, and the formation of impurities, significantly impacting both yield and safety.[2]

Q2: Why is the Hofmann rearrangement of 3-nitrophthalimide preferred over direct nitration of methyl anthranilate?

A2: Direct nitration of methyl anthranilate would likely produce a mixture of isomers, including the undesired 4-nitro and other products, making purification difficult and costly. The amino group is a strong activating group, and controlling the position of nitration can be challenging. Starting with 3-nitrophthalimide locks in the desired regiochemistry early in the synthesis. Furthermore, nitration reactions carry significant thermal runaway risks, making them hazardous to scale up.[3]

Q3: What are the primary safety concerns for this manufacturing process?

A3: The primary safety concerns are:

  • Thermal Runaway: The Hofmann rearrangement and any potential nitration steps are highly exothermic.[1][4] A failure in cooling can lead to a rapid increase in temperature and pressure.

  • Corrosive Materials: The process uses strong bases (NaOH), acids (HCl, H₂SO₄), and an oxidizing agent (NaOCl), which are corrosive and require appropriate personal protective equipment (PPE) and materials of construction.[5]

  • Gas Evolution: The acidification step can release carbon dioxide, and side reactions in the Hofmann rearrangement can release nitrogen or chlorine gas.[2] The vessel must be properly vented.

  • Flammable Solvents: Methanol used in the esterification step is flammable.

Q4: What is the expected stability of the final product, Methyl 6-nitroanthranilic acid?

A4: Nitroaromatic compounds are generally stable under recommended storage conditions.[6] However, like many esters, Methyl 6-nitroanthranilic acid can be susceptible to hydrolysis back to 6-nitroanthranilic acid and methanol, especially under acidic or basic conditions and at elevated temperatures.[7] The presence of the nitro group can also make the molecule more susceptible to light-induced degradation over long periods.[8] It should be stored in a cool, dry, dark place in well-sealed containers.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Part 1: Hofmann Rearrangement & Isolation

Q: My yield of 6-nitroanthranilic acid is consistently low (<75%). What are the likely causes?

A: Low yield in this step is a common scale-up challenge. The root cause often lies in suboptimal control of reaction parameters.

  • Cause 1: Poor Temperature Control.

    • Explanation: The reaction between the 3-nitrophthalamic acid sodium salt and sodium hypochlorite is highly exothermic. If the temperature rises above the optimal range (typically 25-40°C), the sodium hypochlorite can disproportionate into sodium chloride and sodium chlorate, rendering it ineffective for the rearrangement.[2]

    • Solution:

      • Reactor Choice: Ensure your reactor has sufficient heat exchange capacity for the batch size. Jacketed reactors with efficient cooling fluid circulation are essential.

      • Controlled Addition: Add the sodium hypochlorite solution slowly and sub-surface to the cooled sodium hydroxide/3-nitrophthalimide mixture. This allows the cooling system to keep pace with the heat generation.

      • Monitoring: Use calibrated temperature probes to monitor the internal batch temperature in real-time. An automated control system can regulate the addition rate based on the temperature reading.

  • Cause 2: Incorrect pH Management.

    • Explanation: The Hofmann rearrangement requires a specific pH to proceed efficiently. The patent literature specifies maintaining a pH around 12.0 during the hypochlorite addition.[2] If the pH drops too low, the reaction stalls. If it is too high, side reactions can be promoted.

    • Solution:

      • In-Process pH Monitoring: Use an inline or dip-tube pH probe rated for caustic solutions.

      • Co-addition: Concurrently add a 15-25% w/w sodium hydroxide solution along with the sodium hypochlorite to maintain the target pH.[2]

  • Cause 3: Incomplete Precipitation during Acidification.

    • Explanation: 6-nitroanthranilic acid is amphoteric, meaning it has some solubility at very low and high pH. The minimum solubility (isoelectric point) is crucial for maximum precipitation. Overshooting the target pH during acidification can redissolve some of the product.

    • Solution:

      • Controlled Acid Addition: Add the acid (e.g., 32% HCl) slowly to the chilled reaction mass (5-10°C).[2]

      • Target pH: The target pH for maximal precipitation is typically between 1.5 and 2.0.[2] Use a calibrated pH meter to monitor this endpoint carefully.

      • Sufficient Stirring Time: Allow the slurry to stir for at least one hour after the final pH is reached to ensure complete crystallization before filtration.

Part 2: Esterification and Purification

Q: The esterification reaction is slow and does not go to completion. How can I improve this?

A: Fischer esterification is an equilibrium-limited reaction. Driving it to completion at scale requires addressing this equilibrium.

  • Cause 1: Presence of Water.

    • Explanation: Water is a product of the esterification reaction. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials (acid and alcohol), preventing full conversion. The starting 6-nitroanthranilic acid must be thoroughly dried, and the methanol should be of a high grade with low water content.

    • Solution:

      • Dry Starting Material: Ensure the isolated 6-nitroanthranilic acid from the previous step is dried under vacuum to a constant weight.

      • Anhydrous Reagents: Use anhydrous grade methanol and sulfuric acid.

      • Water Removal: For large-scale operations, consider using a Dean-Stark trap during the reflux to azeotropically remove the water as it is formed.

  • Cause 2: Insufficient Catalyst.

    • Explanation: The reaction requires a strong acid catalyst (e.g., H₂SO₄ or dry HCl gas).[9][10] Insufficient catalyst will result in a slow reaction rate.

    • Solution:

      • Catalyst Loading: A typical catalytic amount is 5-10 mol% of sulfuric acid relative to the anthranilic acid. However, for scale-up, this may need to be optimized.

      • Mode of Addition: Add the sulfuric acid slowly to the chilled methanol before adding the 6-nitroanthranilic acid to dissipate the heat of dilution safely.

Q: My final product, Methyl 6-nitroanthranilic acid, is off-color (yellow or brown) and fails purity specifications. What is causing this?

A: Color and impurities often originate from side reactions in the preceding steps or degradation during work-up.

  • Cause 1: Impurities from the Hofmann Rearrangement.

    • Explanation: Side reactions during the Hofmann step can create colored byproducts that carry through the process. Over-oxidation or reactions involving degraded hypochlorite can form these impurities.

    • Solution:

      • Optimize the Hofmann Step: Revisit the temperature and pH control of the first stage. A cleaner reaction there will lead to a purer final product.

      • Wash the Intermediate: Thoroughly wash the isolated 6-nitroanthranilic acid cake with cold water to remove residual inorganic salts and water-soluble impurities before drying.[2]

  • Cause 2: Degradation During Esterification or Work-up.

    • Explanation: Prolonged heating at high temperatures during esterification, especially with a strong acid catalyst, can cause charring or degradation of the aromatic ring.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction by a suitable analytical method (e.g., HPLC) and stop the heating as soon as it reaches completion.

      • Controlled Work-up: After the reaction is complete, cool the mixture before quenching it into a basic solution (e.g., sodium carbonate). This neutralizes the strong acid catalyst and prevents further degradation.

  • Cause 3: Ineffective Crystallization.

    • Explanation: The choice of crystallization solvent and the cooling profile are critical for rejecting impurities. If the product crashes out of solution too quickly, impurities can become trapped in the crystal lattice.

    • Solution:

      • Solvent Screening: Perform small-scale experiments to find the optimal solvent or solvent mixture for crystallization (e.g., methanol/water, ethanol, isopropanol). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved.

      • Controlled Cooling: Implement a slow, controlled cooling profile for the crystallization. A linear cooling ramp is often more effective than simply placing the vessel in an ice bath.

      • Recrystallization: If a single crystallization is insufficient, a second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroanthranilic Acid (Lab Scale)

This protocol is based on procedures described in the patent literature.[2]

  • Vessel Preparation: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnels, add a solution of NaOH (2.0 mol) in water, ensuring the final concentration is ~15% w/w.

  • Charge Reactant: Cool the NaOH solution to 25°C. Add 3-nitrophthalimide (1.0 mol) portion-wise while stirring to form a slurry.

  • Hofmann Rearrangement: Maintain the reactor temperature between 25-30°C using the jacket cooling. Slowly add a 12% strength sodium hypochlorite solution (1.2 mol) over 30-45 minutes. During this addition, maintain the reaction pH at 12.0 by co-adding a 15% NaOH solution.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mass for 2 hours at 25-30°C.

  • Precipitation: Cool the reaction mass to 5-10°C.

  • Acidification: Slowly add 32% hydrochloric acid while maintaining the temperature below 10°C until the pH of the slurry reaches 1.8.

  • Isolation: Stir the resulting slurry for an additional hour at 5-10°C. Filter the solid product using a suction filter.

  • Washing & Drying: Wash the filter cake with cold water (8-10°C) until the filtrate is neutral. Dry the product under vacuum at 60-70°C to a constant weight.

Protocol 2: Synthesis of Methyl 6-nitroanthranilate (Lab Scale)

This protocol is a standard Fischer esterification procedure.[9][10]

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add anhydrous methanol (5 volumes relative to the starting acid, e.g., 500 mL for 100 g).

  • Catalyst Addition: Cool the methanol in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 mol equivalent).

  • Charge Reactant: Once the exotherm from the acid addition has subsided, add the dried 6-nitroanthranilic acid (1.0 mol) from Protocol 1.

  • Esterification: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and a saturated sodium carbonate solution, stirring until the pH is neutral (pH 7-8).

  • Extraction: The product may precipitate as a solid or remain as an oil. If solid, filter and wash with water. If oily, extract the aqueous mixture with a suitable solvent like ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol or ethanol) to yield pure Methyl 6-nitroanthranilic acid.

Data Presentation

Table 1: Key Process Parameters for Scale-Up
ParameterStageTypical RangeCriticality & Rationale
Temperature Hofmann Rearrangement25 - 40°CHigh: Prevents NaOCl degradation and side reactions.[2]
pH Hofmann Rearrangement11.5 - 12.5High: Essential for the rearrangement mechanism to proceed efficiently.[2]
Temperature Acidification/Isolation5 - 10°CMedium: Minimizes product solubility for higher recovery and controls exotherm.[2]
pH Acidification/Isolation1.5 - 2.0High: Corresponds to the isoelectric point for maximum precipitation.[2]
Temperature Esterification65 - 75°C (Reflux)Medium: Drives reaction rate. Higher temps risk degradation.
Water Content Esterification< 0.2%High: Water inhibits the forward reaction, reducing final conversion.
Table 2: Analytical Methods for Process Monitoring and Quality Control
MethodAnalytePurposeTypical Conditions
HPLC 6-Nitroanthranilic acid, Methyl 6-nitroanthranilate, impuritiesReaction monitoring, purity analysis, final product assayColumn: C18; Mobile Phase: Acetonitrile/Water gradient with acid modifier (e.g., phosphoric acid); Detection: UV (e.g., 248 nm).[11][12][13]
GC-MS Methyl 6-nitroanthranilate, residual solventsPurity analysis, identification of volatile impuritiesColumn: DB-5 or similar; Carrier Gas: Helium; Detection: Mass Spectrometry for identification.
Karl Fischer Titration WaterQuantification of water in intermediates and solventsCoulometric or volumetric titration depending on expected water content.
pH Meter Aqueous solutionsIn-process control of reaction pHCalibrated probe suitable for the process pH range and temperature.

References

  • Syntech International. (2023, July 31).
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Zhang, L., et al. (2022). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Unacademy. (n.d.).
  • Shukla, A. K., et al. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • Wikipedia. (n.d.). Anthranilic acid.
  • EIN Presswire. (2024, April 23). Pili has successfully industrialized a biobased aniline derivative to decarbonize the chemical industry.
  • Google Patents. (n.d.).
  • Process Intensification Group. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Schmitt, T. M., et al. (1986).
  • Ecoinvent. (n.d.). Anthranilic acid production.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods for 1,3-DNB and 1,3,5-TNB.
  • Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.
  • Prisman, A. (2023). Anthranilic Acid Market Outlook.
  • Bakke, J., et al. (1972).
  • Wiklund, P. (2004).
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Quantitative Analytical Methods for 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Academia.edu. (n.d.).
  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • Primus, T. M., et al. (1995). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry.
  • Organic Syntheses. (n.d.). Methyl Red.
  • International Journal on Science and Technology. (2025).
  • Alarafi, N., et al. (2025). Synthesis and reactions of methylene bi-anthranilic acid.
  • PrepChem. (2016).
  • Wang, Y., et al. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. CNKI.
  • Wiklund, P. (2004).
  • Wang, B., et al. (2020).
  • Al-Suwaidan, I. A., et al. (2018). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • Google Patents. (n.d.). EP0549421B1 - Process for the production of anthranilic acid and methylanthranilate by using saccharomyces cerivisiae mutants.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.
  • Organic Syntheses. (n.d.). 5-iodoanthranilic acid.
  • Sigma-Aldrich. (2021).
  • Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Cvrčková, O., et al. (2010). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane.

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Troubleshooting

Technical Support Center: Controlling Hydrolysis Rates of Methyl 6-Nitroanthranilic Acid

Welcome to the Technical Support Center for the synthesis and manipulation of Methyl 6-nitroanthranilic acid (Methyl 2-amino-6-nitrobenzoate). This compound is a highly valuable synthetic intermediate in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and manipulation of Methyl 6-nitroanthranilic acid (Methyl 2-amino-6-nitrobenzoate). This compound is a highly valuable synthetic intermediate in drug development, but its unique structural topology presents significant challenges during ester hydrolysis.

This guide is engineered for research scientists and process chemists. It bypasses basic textbook theory to deliver field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating experimental protocols.

Part 1: Mechanistic Inquiries (The "Why")

Q: Why is the hydrolysis of Methyl 6-nitroanthranilic acid exceptionally slow compared to standard methyl benzoates?

A: The kinetic resistance of this compound is entirely dictated by the ortho-effect . The carbomethoxy ester group at C1 is flanked by an amino group (-NH₂) at C2 and a nitro group (-NO₂) at C6. This di-ortho substitution creates a dense steric shield that physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles (such as OH⁻) or water molecules[1].

While the strongly electron-withdrawing nitro group should theoretically increase the electrophilicity of the carbonyl carbon (favoring base-catalyzed attack), the steric hindrance is the dominant kinetic factor. The activation energy required to form the tetrahedral intermediate is exceptionally high, meaning standard room-temperature hydrolysis protocols will fail.

Mechanism Ester Methyl 6-nitroanthranilic acid Steric Ortho-Effect (Steric Hindrance) Blocks Nucleophilic Attack Ester->Steric Electronic Electronic Effect -NO2 Withdraws Electrons Ester->Electronic RateDown Decelerates Hydrolysis (Dominant Kinetic Factor) Steric->RateDown RateUp Increases Carbonyl Electrophilicity (Secondary Factor) Electronic->RateUp Overcome Required: High Thermal Energy & Optimal Co-solvents RateDown->Overcome RateUp->Overcome

Mechanistic causality governing the hydrolysis rate of Methyl 6-nitroanthranilic acid.

Q: How does pH dictate the dominant hydrolysis pathway and reaction rate?

A:

  • Basic Conditions: The mechanism follows a standard BAC​2 nucleophilic acyl substitution. Because the nucleophile (OH⁻) is strong, the reaction can be forced to completion if the steric barrier is overcome with heat and proper solvation. Bases with smaller counter-ions (like LiOH) or divalent cations (like Ba(OH)₂) often yield superior kinetics compared to standard NaOH due to tighter transition-state coordination[2].

  • Acidic Conditions: The mechanism shifts to an AAC​2 pathway. In strong acids (e.g., 6M HCl or H₂SO₄), the C2 amino group becomes protonated (-NH₃⁺). This drastically increases the electron-withdrawing nature of the aromatic ring, but it also increases the localized steric bulk. Acid hydrolysis relies on pushing the equilibrium via excess water and extended reflux times[3].

Part 2: Troubleshooting & Rate Control (The "How")

Q: How can I significantly accelerate the base-catalyzed hydrolysis rate without causing substrate degradation?

A: The primary failure point in base-catalyzed hydrolysis of this compound is biphasic separation. Standard aqueous NaOH is insufficient because the highly lipophilic, sterically hindered ester will not dissolve, restricting the reaction to the solvent interface.

Solution: Utilize a miscible co-solvent system. A mixture of THF/MeOH/H₂O (typically 3:1:1) or 1,4-dioxane ensures complete solvation of both the organic substrate and the inorganic base[2][4]. Heating this homogenous mixture to 70–80°C provides the necessary thermal energy to breach the steric activation barrier.

Q: My downstream application is sensitive to basic conditions. How can I optimize acid-catalyzed hydrolysis?

A: If your synthetic route precludes the use of strong bases, standard conductive heating with aqueous acids will take 12–24 hours and often results in incomplete conversion. Solution: Implement Microwave-Assisted Heating . Microwave irradiation at 100°C for 15–30 minutes in the presence of 2M HCl provides rapid, localized dielectric heating. This efficiently overcomes the steric activation energy barrier, driving the hydrolysis of the anthranilate ester to completion in a fraction of the time[5].

Workflow Start Select Hydrolysis Condition CheckSens Molecule Base-Sensitive? Start->CheckSens BaseCat Base-Catalyzed Route (LiOH, Ba(OH)2) CheckSens->BaseCat No AcidCat Acid-Catalyzed Route (Conc. HCl, H2SO4) CheckSens->AcidCat Yes Microwave Microwave Heating (100°C, 15-30 min) BaseCat->Microwave Thermal Standard Reflux (75°C, 12-24 hr) BaseCat->Thermal AcidCat->Microwave AcidCat->Thermal Product 6-Nitroanthranilic Acid Microwave->Product Thermal->Product

Decision matrix for selecting the optimal hydrolysis workflow.

Part 3: Quantitative Data & Experimental Protocols

Hydrolysis Condition Matrix

Use the following table to benchmark your expected yields and kinetic profiles based on the chosen methodology.

MethodReagentsSolvent SystemTemp / TimeExpected YieldKinetic Profile
Standard Base NaOH (2M)MeOH / H₂O65°C / 24h< 40%Very Slow (Biphasic limitation)
Optimized Base LiOH·H₂O (3 eq)THF / MeOH / H₂O75°C / 12h> 85%Moderate-Fast (Homogenous)
Standard Acid Conc. H₂SO₄H₂O100°C / 6h60–70%Slow (Equilibrium limited)
Microwave Acid HCl (2M)DMF / H₂O100°C / 15m> 88%Very Fast (Dielectric heating)
Protocol A: Optimized Base-Catalyzed Hydrolysis (Self-Validating)

This protocol utilizes a homogenous solvent system to maximize nucleophilic collision frequency.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Methyl 6-nitroanthranilic acid in a 3:1:1 mixture of THF, Methanol, and Water (approx. 10 mL/mmol of substrate).

  • Base Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) or Barium Hydroxide[2]. The solution will likely darken.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Workup & Self-Validation: Cool the mixture to 0°C. Slowly add 1M HCl dropwise while stirring.

    • Causality Check: Because 6-nitroanthranilic acid contains both an acidic carboxyl group and a basic amino group, it behaves as a zwitterion. As the pH approaches ~3.5 (its isoelectric point), the free acid will rapidly crash out of solution as a bright yellow/orange precipitate. If no precipitate forms, the hydrolysis was incomplete.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum.

Protocol B: Microwave-Assisted Acidic Hydrolysis

Ideal for substrates where base-catalyzed epimerization or degradation of secondary functional groups is a concern.

  • Preparation: In a microwave-safe reaction vial, suspend 1.0 equivalent of the ester in a mixture of 2M aqueous HCl and a minimal amount of DMF to aid initial dispersion[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 15 to 30 minutes.

  • Cooling: Allow the vial to cool to room temperature. The high pressure and temperature will have driven the AAC​2 equilibrium forward.

  • Isolation: The product (6-nitroanthranilic acid) will naturally precipitate as the solution cools, as its solubility in aqueous acidic media is exceptionally low. Filter and wash with cold water.

References

  • University of Southampton. "the hydrolysis and safety assessment of food flavouring esters".[Link]

  • Web IITD Sites. "Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters".[Link]

  • PMC - NIH. "Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme".[Link]

  • European Patent Office. "ANTHRANILIC ACID DERIVATIVE - EP 0686625 A1".[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Methyl 6-nitroanthranilic acid vs Methyl 3-nitroanthranilate

An in-depth comparative analysis of Methyl 6-nitroanthranilate (Methyl 2-amino-6-nitrobenzoate) and Methyl 3-nitroanthranilate (Methyl 2-amino-3-nitrobenzoate) provides a masterclass in how positional isomerism dictates...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Methyl 6-nitroanthranilate (Methyl 2-amino-6-nitrobenzoate) and Methyl 3-nitroanthranilate (Methyl 2-amino-3-nitrobenzoate) provides a masterclass in how positional isomerism dictates organic reactivity. For drug development professionals and synthetic chemists, understanding the dichotomy between these two building blocks is critical for designing efficient synthetic routes, particularly when targeting complex heterocycles or active pharmaceutical ingredients (APIs).

This guide deconstructs the structural logic, electronic causality, and experimental behaviors of these two isomers.

Mechanistic Causality: The Structural Logic of Isomerism

The reactivity of anthranilate esters is governed by the interplay between the nucleophilic amine (-NH₂) and the electrophilic ester (-COOCH₃). Shifting a nitro (-NO₂) group from the 3-position to the 6-position completely inverts the molecule's reactivity profile due to competing steric and electronic effects.

Methyl 6-Nitroanthranilate: "Shielded Ester, Active Amine"

In the 6-nitro isomer, the ester group at C1 is flanked by the amine at C2 and the nitro group at C6. This creates a di-ortho substitution pattern , leading to severe steric hindrance around the carbonyl carbon (a classic manifestation of the Victor Meyer esterification law). Consequently, the ester is highly resistant to nucleophilic attack (e.g., saponification). However, because the nitro group is meta to the amine, it cannot exert a direct resonance (-M) withdrawal on the nitrogen's lone pair. The amine only experiences a mild inductive (-I) pull, leaving it highly nucleophilic and ready for acylation or alkylation.

Methyl 3-Nitroanthranilate: "Deactivated Amine, Accessible Ester"

In the 3-nitro isomer, the nitro group is positioned ortho to the amine. This proximity allows the nitro group to exert powerful resonance (-M) and inductive (-I) electron withdrawal, effectively delocalizing the nitrogen lone pair. Furthermore, strong intramolecular hydrogen bonding between the amine protons and the nitro oxygen heavily locks the amine, drastically reducing its nucleophilicity. Conversely, the ester at C1 is only mono-ortho substituted (by the amine) and remains highly accessible for standard hydrolysis or amidation.

StructuralLogic cluster_6nitro Methyl 6-nitroanthranilate cluster_3nitro Methyl 3-nitroanthranilate N1 Ester (C1) Sterically Shielded N2 Amine (C2) Nucleophilic Active N3 Nitro (C6) Ortho to Ester N3->N1 Steric Blockade N3->N2 Weak -I Effect M1 Ester (C1) Accessible M2 Amine (C2) Electronically Deactivated M3 Nitro (C3) Ortho to Amine M3->M1 Negligible Impact M3->M2 Strong -M/-I & H-Bond

Electronic and steric relationship mapping for 6-nitro vs. 3-nitroanthranilate isomers.

Quantitative Comparative Data

To objectively compare performance, the following table summarizes the baseline reactivity metrics of both isomers under standard benchtop conditions.

Property / MetricMethyl 6-nitroanthranilateMethyl 3-nitroanthranilatePrimary Driving Force
Amine Nucleophilicity HighVery LowResonance (-M) withdrawal in 3-nitro
Ester Accessibility Severely HinderedHighly AccessibleDi-ortho steric bulk in 6-nitro
Saponification (LiOH, RT) < 5% conversion (24h)> 95% conversion (2h)Steric shielding of carbonyl trajectory
N-Acylation (Ac₂O, RT) > 90% conversion (4h)< 10% conversion (24h)Availability of nitrogen lone pair
Industrial Application Sterically encumbered heterocyclesCandesartan API synthesisIsomer-specific functionalization

Self-Validating Experimental Protocols

The following step-by-step methodologies act as self-validating systems to empirically prove the structural logic outlined above.

Protocol A: Comparative Ester Saponification (Steric Assay)

This protocol proves the steric blockade of the C1 ester in the 6-nitro isomer.

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 5.0 mmol of Methyl 6-nitroanthranilate (Flask A) and Methyl 3-nitroanthranilate (Flask B) in 10 mL of Tetrahydrofuran (THF).

  • Reagent Addition: Add 10 mL of a 1.0 M aqueous LiOH solution to each flask.

  • Execution: Stir both mixtures vigorously at 25°C for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). Flask B will show complete consumption of the starting material. Flask A will remain unreacted.

  • Causality: The failure of Flask A to react validates the di-ortho steric hindrance. To hydrolyze the 6-nitro ester, forcing conditions (e.g., KOH in refluxing ethylene glycol at 150°C) are required.

Protocol B: Selective N-Acylation (Electronic Assay)

This protocol proves the electronic deactivation of the C2 amine in the 3-nitro isomer.

  • Preparation: Dissolve 5.0 mmol of each isomer in 15 mL of anhydrous dichloromethane (DCM) in separate flasks.

  • Reagent Addition: Add 6.0 mmol of acetic anhydride (Ac₂O) and 0.5 mmol of 4-dimethylaminopyridine (DMAP).

  • Execution: Stir at 25°C for 4 hours.

  • Validation: Flask A (6-nitro) yields the N-acetyl derivative rapidly. Flask B (3-nitro) shows minimal conversion.

  • Causality & Application: The 3-nitro amine is electronically locked. As noted in the [1], industrial chemists bypass this dead-end by converting the amine to an N-nitro or N-triflyl intermediate, artificially increasing the acidity of the N-H proton to force base-promoted alkylation.

Workflow Start Reactivity Profiling Workflow Iso6 Methyl 6-nitroanthranilate Start->Iso6 Iso3 Methyl 3-nitroanthranilate Start->Iso3 N_Acyl_6 N-Acylation Assay (Ac2O, DMAP) Iso6->N_Acyl_6 Hydrol_6 Saponification Assay (LiOH, THF/H2O) Iso6->Hydrol_6 N_Acyl_3 N-Acylation Assay (Ac2O, DMAP) Iso3->N_Acyl_3 Hydrol_3 Saponification Assay (LiOH, THF/H2O) Iso3->Hydrol_3 Res6_1 Rapid Amide Formation N_Acyl_6->Res6_1 Res6_2 No Reaction (Steric Block) Hydrol_6->Res6_2 Res3_1 No Reaction (Deactivated) N_Acyl_3->Res3_1 Res3_2 Rapid Hydrolysis Hydrol_3->Res3_2

Step-by-step parallel experimental workflow for differential reactivity profiling.

Strategic Selection in Drug Development

Choosing between these isomers dictates the downstream synthetic strategy:

  • Opt for Methyl 3-nitroanthranilate when the synthetic route requires early-stage manipulation of the carboxylic acid/ester (e.g., forming complex amides or ester prodrugs). Be prepared to utilize strong bases (like NaH) or activating groups to functionalize the stubborn amine[1].

  • Opt for Methyl 6-nitroanthranilate when building highly substituted, sterically congested heterocycles (like PLK1 polo box domain inhibitors) [2]. The amine will readily participate in cyclization cascades, but late-stage ester hydrolysis will require aggressive conditions or the use of specialized Lewis acids (e.g., BBr₃ or TMSI).

References

  • New Practical Synthesis of the Key Intermediate of Candesartan Organic Process Research & Development (ACS Publications) URL:[Link]

  • Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE NIH PubMed Central (PMC) URL:[Link]

  • The Victor Meyer Esterification Law and Steric Hindrance Journal of Chemical Education (ACS Publications) URL:[Link]

Comparative

TLC visualization methods for Methyl 6-nitroanthranilic acid

Title: Analytical Visualization of Methyl 6-Nitroanthranilic Acid: A Comparative TLC Guide Introduction Methyl 6-nitroanthranilic acid (methyl 2-amino-6-nitrobenzoate) is a highly functionalized aromatic building block f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Visualization of Methyl 6-Nitroanthranilic Acid: A Comparative TLC Guide

Introduction Methyl 6-nitroanthranilic acid (methyl 2-amino-6-nitrobenzoate) is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic compounds. Monitoring the progress of reactions involving this compound via Thin Layer Chromatography (TLC) requires a nuanced understanding of its physicochemical properties. The molecule features a unique "push-pull" electronic system: an electron-donating primary aromatic amine (-NH 2​ ) positioned between two strongly electron-withdrawing groups—a methyl ester (-COOCH 3​ ) and a nitro group (-NO 2​ ).

This guide objectively compares the performance of four distinct TLC visualization methods, providing the mechanistic causality behind each technique to empower researchers with self-validating analytical protocols.

Physicochemical Rationale for Visualization

The structural features of methyl 6-nitroanthranilic acid dictate its response to various TLC stains:

  • Highly Conjugated Aromatic Core: The substituted benzene ring absorbs strongly in the ultraviolet spectrum, making fluorescence quenching the primary, non-destructive method of choice[1].

  • Deactivated Primary Amine: While aliphatic amines react readily with Ninhydrin, the primary amine in this compound is heavily deactivated by the ortho-ester and meta-nitro groups. Consequently, highly electrophilic stains like Ehrlich's reagent are required to force a Schiff base formation[2].

  • Oxidation Susceptibility: The overall organic framework can be universally oxidized by strong reagents like Phosphomolybdic Acid (PMA), though this lacks functional group specificity[3].

Comparative Analysis of Visualization Techniques

  • UV Light (254 nm) - The Non-Destructive Baseline: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc silicate) that emits green light under 254 nm UV irradiation[1]. Methyl 6-nitroanthranilic acid acts as a potent fluorophore quencher due to its extended π -system. It appears as a sharp, dark spot against the bright green background. Because this method is non-destructive, it serves as the mandatory first step in any self-validating TLC workflow.

  • Ehrlich's Reagent - The Specific Amine Probe: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution) is the gold standard for detecting aromatic amines[2]. The highly acidic environment protonates the aldehyde, creating a potent electrophile that overcomes the poor nucleophilicity of the deactivated amine in methyl 6-nitroanthranilic acid. The resulting condensation yields a highly conjugated Schiff base, which typically visualizes as a vivid yellow or orange spot[4]. This stain is critical when tracking reactions that modify the amine group (e.g., alkylation or acylation), as the product will fail to stain, providing immediate proof of conversion.

  • Phosphomolybdic Acid (PMA) - The Universal Oxidizer: PMA is a destructive, oxidative stain that reacts with a wide variety of organic compounds[3]. Upon heating, the analyte reduces the Mo(VI) complex in PMA to lower oxidation states (Mo(V) or Mo(IV)), forming "molybdenum blue"[1]. While it lacks the specificity of Ehrlich's reagent, it is invaluable for detecting non-UV active impurities, such as residual aliphatic solvents or degradation products, alongside the target compound.

  • Iodine Vapor - The Reversible Adsorbent: Iodine vapor reversibly complexes with π -electrons and nucleophilic sites, temporarily staining organic spots yellow-brown[1]. While fast and semi-destructive, it is less sensitive for highly electron-deficient aromatics like nitrobenzoates, making it a secondary fallback rather than a primary choice[5].

Quantitative Performance Comparison

Visualization MethodTarget InteractionSensitivity LimitSpecificityDestructive?Visual Result
UV Light (254 nm) π -system quenching~0.1 - 0.5 µgLow (General Aromatics)NoDark spot on green background
Ehrlich's Reagent Primary Aromatic Amine~1 - 5 µgHigh (Amines/Indoles)YesYellow/Orange spot on white
PMA Stain General Oxidation~5 - 10 µgVery Low (Universal)YesBlue/Green spot on yellow
Iodine Vapor Reversible Complexation~10 - 15 µgLow (General Organics)SemiYellow/Brown spot (transient)

Standardized Experimental Protocols

Self-Validation Note: Always mark the solvent front immediately upon removing the plate from the developing chamber. Perform UV visualization before applying any chemical stains to ensure spot integrity and prevent false negatives caused by over-heating during chemical development.

Protocol A: UV 254 nm Inspection

  • Allow the developed TLC plate to dry completely in a fume hood to remove residual mobile phase.

  • Place the plate under a short-wave UV lamp (254 nm) inside a dark viewing cabinet[1].

  • Observe the dark spots against the green fluorescent background.

  • Lightly outline the spots with a soft graphite pencil (do not scratch the silica).

Protocol B: Ehrlich's Reagent Staining

  • Reagent Preparation: Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 75 mL of methanol. Carefully add 50 mL of concentrated hydrochloric acid (HCl)[2]. Store in an amber bottle.

  • Application: Using forceps, quickly dip the dried TLC plate into the reagent, or spray it evenly inside a fume hood.

  • Development: Wipe the back of the plate with a paper towel. Gently heat the plate using a heat gun (low setting) or a hot plate at 50-60 °C until distinct yellow/orange spots appear. Avoid overheating, which chars the background.

Protocol C: Phosphomolybdic Acid (PMA) Staining

  • Reagent Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[3]. Filter if necessary and store in an amber glass jar wrapped in aluminum foil[1].

  • Application: Submerge the TLC plate into the PMA solution for 1-2 seconds.

  • Development: Wipe the excess stain from the back of the plate. Heat the plate vigorously using a heat gun or a hot plate set to 120 °C for 2-3 minutes[6].

  • Validation: The reaction is complete when the target compound appears as a dark blue or green spot against a bright yellow-green background[3].

Protocol D: Iodine Vapor Chamber

  • Chamber Preparation: Add 1-2 grams of elemental iodine crystals to a glass chamber containing a 1 cm layer of dry silica gel. Seal and allow 30 minutes for the vapor to equilibrate[5].

  • Application: Place the dried TLC plate into the chamber and seal the lid.

  • Development: Leave the plate for 2-5 minutes until yellow-brown spots become visible[1].

  • Validation: Remove the plate and immediately circle the spots with a pencil, as the iodine will sublime and the spots will fade upon exposure to ambient air[1].

Decision Matrix: Visualization Workflow

To optimize analytical throughput, follow this logical workflow to determine the appropriate visualization sequence based on the chemical transformation being monitored.

TLC_Workflow Start Develop & Dry TLC Plate (Methyl 6-nitroanthranilic acid) UV254 1. UV 254 nm Inspection (Non-destructive baseline) Start->UV254 Decision What is the goal of the analysis? UV254->Decision Amine Verify Amine Integrity (e.g., Protection/Deprotection) Decision->Amine Functional Group Focus General Detect All Impurities (e.g., Final Purity Check) Decision->General Universal Detection Ehrlich 2a. Ehrlich's Reagent (Specific Schiff Base) Amine->Ehrlich PMA 2b. PMA Stain (Universal Oxidation) General->PMA

Fig 1: Logical decision matrix for selecting the optimal TLC visualization method.

References

  • TLC stains for amines - ChemicalDesk.Com - (Cited as[2])

  • TLC Visualization Reagents - epfl.ch - (Cited as[4])

  • Thin Layer Chromatography - illinois.edu - (Cited as[6])

  • TLC stains - reachdevices.com - (Cited as[5])

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts - (Cited as[1])

  • TLC Visualization Solutions - fiu.edu - (Cited as[3])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 6-Nitroanthranilic Acid

This document provides a detailed, procedural guide for the safe and compliant disposal of methyl 6-nitroanthranilic acid, a compound frequently utilized in chemical synthesis and pharmaceutical research. As a nitroaroma...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of methyl 6-nitroanthranilic acid, a compound frequently utilized in chemical synthesis and pharmaceutical research. As a nitroaromatic compound and an aromatic amine, its handling and disposal require stringent protocols to mitigate risks to personnel, research integrity, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Core Principles: Hazard Profile and Immediate Precautions

Understanding the inherent hazards of methyl 6-nitroanthranilic acid is fundamental to its safe management. The molecule's structure incorporates both a nitro group and an aromatic amine, functionalities that dictate its chemical reactivity and toxicological profile. Nitro compounds are recognized for their potential instability and must be handled with care, while aromatic amines are a class of compounds with potential health hazards.[1]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Before beginning any work, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). To prevent dermal contact. Aromatic amines may permeate some common glove types.[1]
Eye Protection Chemical safety goggles and a face shield. To protect against splashes and airborne dust particles.
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes. To protect skin from accidental contact and provide a barrier. A flame-resistant coat is recommended for handling nitro compounds.[2]

| Respiratory | A NIOSH-approved respirator. | Required if there is a risk of generating and inhaling dust outside of a chemical fume hood. |

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. Methyl 6-nitroanthranilic acid waste is classified as non-halogenated organic solid hazardous waste . This classification is crucial for correct segregation, which is paramount to preventing dangerous chemical reactions within waste containers.[3]

Key Segregation Mandates:

  • Do Not Mix: Never combine methyl 6-nitroanthranilic acid waste with other waste streams, especially incompatible materials.[4]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[5][6] Contact with these substances can lead to vigorous, potentially hazardous reactions. Store waste containers in an area physically separate from these chemicals.

  • Waste Streams: Maintain separate, clearly labeled containers for solid waste and any solutions containing methyl 6-nitroanthranilic acid.

Operational Plan: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting and storing methyl 6-nitroanthranilic acid waste in a laboratory setting, ensuring compliance and safety.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a specific, clearly marked SAA within the laboratory, at or near the point of waste generation.[7] This area is for the short-term collection of hazardous waste before it is transferred to a central storage facility.

  • The SAA must be under the control of the laboratory personnel.

Step 2: Use Appropriate and Labeled Waste Containers

  • Container Selection: Collect solid methyl 6-nitroanthranilic acid waste and contaminated lab supplies (e.g., gloves, weighing papers) in a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are appropriate.[4][7]

  • Labeling: From the moment the first piece of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[4]

  • The label must also clearly identify the contents, including the full chemical name: "Methyl 6-Nitroanthranilic Acid" and list any other components of the waste mixture with their approximate percentages.[4]

Step 3: Waste Accumulation and Storage

  • Solid Waste: Carefully place solid waste into the designated container, minimizing the generation of dust.[5] If necessary, lightly moisten the material with a compatible solvent (like water, if appropriate for the process) to prevent particles from becoming airborne.[8]

  • Contaminated Items: All disposable items that have come into contact with the chemical, such as gloves, wipers, and pipette tips, must be disposed of in the same hazardous waste container.[7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][9] Store the container in your designated SAA, away from heat, sparks, or open flames.[2]

Step 4: Arranging for Final Disposal

  • Contact EHS: Methyl 6-nitroanthranilic acid waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[2][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste.[2]

  • Never dispose of this chemical down the drain or in the regular trash.[2]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to contain the hazard and protect personnel.

Step 1: Secure the Area and Alert Personnel

  • Immediately alert others in the laboratory and evacuate non-essential personnel from the spill area.[8]

  • If the spill is significant, contact your institution's EHS or emergency response team.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, don the full PPE as described in Table 1, including respiratory protection if necessary.[7]

Step 3: Contain and Clean the Spill

  • Containment: Gently cover the spilled solid material to prevent dust from becoming airborne.[7]

  • Collection: Carefully sweep or scoop the spilled material using non-sparking tools.[7][10] Place the collected material and any contaminated absorbents into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.[7]

Step 4: Reporting

  • Report the spill to your laboratory supervisor and your institution's EHS office, in accordance with your site-specific policies.[8]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of methyl 6-nitroanthranilic acid.

G Disposal Workflow for Methyl 6-Nitroanthranilic Acid cluster_0 cluster_1 cluster_2 A Waste Generation (Solid or Contaminated Items) B Characterize Waste (Non-Halogenated Organic Solid) A->B G Spill Event A->G Accident C Select & Pre-Label Container 'HAZARDOUS WASTE' + Chemical Name B->C D Place Waste in Container (Minimize Dust) C->D E Store in SAA (Closed, Segregated) D->E F Contact EHS for Pickup E->F H Emergency Protocol (Secure, PPE, Contain, Clean) G->H Initiate I Collect Spill Debris in Hazardous Waste Container H->I I->E Store for Disposal

Caption: Disposal workflow for methyl 6-nitroanthranilic acid.

Regulatory Framework

The procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Hazardous waste management is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous materials.[11] Adherence to your institution's specific EHS guidelines is essential, as they are tailored to meet or exceed these federal and state regulations.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Proper Disposal of 2-Nitro-1-naphthol: A Guide for Laboratory Professionals.
  • TCI EUROPE N.V. (2019, April 11). SAFETY DATA SHEET: 3-Nitroanthranilic Acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Methyl-6-nitroaniline.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: Methyl anthranilate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: N-Methylanthranilic acid.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Sigma-Aldrich. (2021, August 3). SAFETY DATA SHEET: N-methyl anthranilic acid.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Fisher Scientific. (2012, December 4). SAFETY DATA SHEET: Anthranilic acid.
  • Benchchem. (n.d.). Safe Disposal of 2-Tert-butyl-4-methyl-6-nitrophenol: A Procedural Guide.
  • HUB. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.

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